Product packaging for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene(Cat. No.:CAS No. 731772-91-1)

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Cat. No.: B1345362
CAS No.: 731772-91-1
M. Wt: 283.16 g/mol
InChI Key: IAIWCHNSFKSQJZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrO2 B1345362 2-Bromo-4-(4-carboethoxyphenyl)-1-butene CAS No. 731772-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-bromobut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWCHNSFKSQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641160
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-91-1
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-(4-carboethoxyphenyl)-1-butene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted alkene derivative containing a reactive vinyl bromide moiety, an aromatic ring, and an ethyl ester group. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides an in-depth overview of its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential applications.

Chemical Properties and Data

While specific experimental data for this compound is not widely available in published literature, its fundamental properties can be derived from its chemical structure.

PropertyValueSource/Method
CAS Number 731772-91-1Chemical Supplier Databases
Molecular Formula C₁₃H₁₅BrO₂Calculated
Molecular Weight 283.16 g/mol Calculated
IUPAC Name ethyl 4-(3-bromo-3-buten-1-yl)benzoateIUPAC Nomenclature
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water.Predicted based on structure

Proposed Synthesis

A plausible synthetic route to this compound involves the allylation of a suitable aromatic precursor followed by bromination. A detailed experimental protocol for a proposed synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Synthesis of Ethyl 4-(3-buten-1-yl)benzoate (Heck Coupling)

  • To a dry, argon-purged round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

  • Add anhydrous solvent (e.g., acetonitrile or DMF).

  • To the stirred mixture, add 3-buten-1-ol (1.2 eq) followed by a base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-buten-1-yl)benzoate.

Step 2: Allylic Bromination

  • Dissolve ethyl 4-(3-buten-1-yl)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.05 eq).

  • Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 5.65 (s, 1H, =CH₂), 5.45 (s, 1H, =CH₂), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J=7.5 Hz, 2H, Ar-CH₂), 2.70 (t, J=7.5 Hz, 2H, -CH₂-C(Br)=), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 166.5 (C=O), 145.0 (Ar-C), 140.0 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 125.0 (C=CH₂), 118.0 (=CH₂), 60.9 (-OCH₂), 38.0 (Ar-CH₂), 35.0 (-CH₂-C(Br)=), 14.3 (-CH₃)
IR (KBr, cm⁻¹)3080 (=C-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, ester), 1640 (C=C stretch), 1610, 1500 (aromatic C=C stretch), 1270, 1100 (C-O stretch), 890 (=CH₂ bend), 750 (C-Br stretch)
Mass Spectrometry (EI)m/z (%): 282/284 ([M]⁺, Br isotope pattern), 203 ([M-Br]⁺), 175, 147, 115

Reactivity and Potential Applications

This compound is expected to be a versatile intermediate in organic synthesis due to its distinct functional groups.

  • Vinyl Bromide: The vinyl bromide moiety is susceptible to various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of complex molecular architectures. It can also participate in Heck reactions and nucleophilic substitution reactions under specific conditions.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, acid chlorides, or reduced to an alcohol. This provides a handle for further molecular modifications and for improving properties such as solubility or for conjugation to other molecules.

  • Aromatic Ring: The para-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing alkyl and carboethoxy groups.

Potential Applications in Drug Development:

The structural motifs present in this compound are found in various biologically active compounds. Its utility in drug discovery could be as a key intermediate for the synthesis of:

  • Novel Heterocycles: Cyclization reactions involving the vinyl bromide and other parts of the molecule or with other reagents could lead to the formation of novel heterocyclic systems, which are prevalent in many drug classes.

  • Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of various enzymes, where different substituents can be introduced to optimize binding to the active site.

  • Probes for Chemical Biology: The reactive handle of the vinyl bromide allows for the attachment of fluorescent tags or biotin, making it a potential tool for creating chemical probes to study biological processes.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Allylic Bromination Ethyl_4-bromobenzoate Ethyl 4-bromobenzoate Heck_Reaction Pd(OAc)₂, PPh₃, Et₃N, MeCN, 80°C Ethyl_4-bromobenzoate->Heck_Reaction 3-buten-1-ol 3-buten-1-ol 3-buten-1-ol->Heck_Reaction Product_1 Ethyl 4-(3-buten-1-yl)benzoate Heck_Reaction->Product_1 Product_1_b Ethyl 4-(3-buten-1-yl)benzoate Bromination_Reaction NBS, AIBN, CCl₄, Reflux, UV Product_1_b->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Key Reactivity Pathways

G cluster_0 Reactions at Vinyl Bromide cluster_1 Reactions at Ester Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Forms C-C bond Stille Stille Coupling (Ar-SnR₃, Pd cat.) Start->Stille Forms C-C bond Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Start->Sonogashira Forms C-C bond Hydrolysis Hydrolysis (NaOH, H₂O) Start->Hydrolysis Forms Carboxylic Acid Amidation Amidation (R₂NH) Hydrolysis->Amidation Forms Amide

Caption: Key reactive sites and potential transformations.

Synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for Ethyl 4-(3-bromo-3-buten-1-yl)benzoate, a compound of interest for its potential applications as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development. The presence of a vinyl bromide moiety and an ester functional group allows for a variety of subsequent chemical modifications.

This document provides detailed, plausible experimental protocols for a multi-step synthesis, summarizes quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory application.

Proposed Synthetic Pathway

The synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate can be strategically approached through a two-step sequence, commencing with a Sonogashira coupling to form a key carbon-carbon bond, followed by a hydrozirconation-bromination to install the vinyl bromide functionality with high regioselectivity. This route is designed to offer good control over the chemical transformations and to provide a reliable method for obtaining the target molecule.

The overall synthetic scheme is as follows:

Overall Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrozirconation-Bromination Ethyl 4-iodobenzoate Ethyl 4-iodobenzoate Product_1 Ethyl 4-(4-hydroxybut-1-ynyl)benzoate Ethyl 4-iodobenzoate->Product_1 Pd(PPh3)2Cl2, CuI, Et3N But-3-yn-1-ol But-3-yn-1-ol But-3-yn-1-ol->Product_1 Product_1_input Ethyl 4-(4-hydroxybut-1-ynyl)benzoate Final_Product Ethyl 4-(3-bromo-3-buten-1-yl)benzoate Product_1_input->Final_Product 1. Cp2ZrHCl (Schwartz's Reagent) 2. N-Bromosuccinimide (NBS)

Caption: Proposed two-step synthesis of the target compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reactants and Stoichiometry

StepReactantMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
1Ethyl 4-iodobenzoateC₉H₉IO₂276.0710.01.0
But-3-yn-1-olC₄H₆O70.0912.01.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.20.02
Copper(I) iodideCuI190.450.40.04
TriethylamineC₆H₁₅N101.1930.03.0
2Ethyl 4-(4-hydroxybut-1-ynyl)benzoateC₁₃H₁₄O₃218.258.0 (Assumed)1.0
Zirconocene hydrochloride (Cp₂ZrHCl)C₁₀H₁₁ClZr257.869.61.2
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.61.2

Table 2: Expected Products and Yields

StepProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
1Ethyl 4-(4-hydroxybut-1-ynyl)benzoateC₁₃H₁₄O₃218.252.1880-90
2Ethyl 4-(3-bromo-3-buten-1-yl)benzoateC₁₃H₁₅BrO₃300.162.4075-85

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-hydroxybut-1-ynyl)benzoate via Sonogashira Coupling

This procedure outlines the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.

Methodology:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodobenzoate (10.0 mmol, 1.0 equiv), copper(I) iodide (0.4 mmol, 0.04 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol, 0.02 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous triethylamine (30.0 mmol, 3.0 equiv) and but-3-yn-1-ol (12.0 mmol, 1.2 equiv) via syringe.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the catalyst and salts.

  • The filtrate is washed with saturated aqueous ammonium chloride solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(4-hydroxybut-1-ynyl)benzoate as a solid.

Sonogashira_Coupling_Workflow start Start reactants Combine Ethyl 4-iodobenzoate, Pd(PPh3)2Cl2, CuI in flask start->reactants atmosphere Evacuate and backfill with Argon (3x) reactants->atmosphere add_reagents Add Et3N and But-3-yn-1-ol atmosphere->add_reagents react Stir at room temperature for 24 hours add_reagents->react monitor Monitor by TLC react->monitor workup Dilute with Et2O, filter through celite monitor->workup Reaction complete wash Wash with aq. NH4Cl and brine workup->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Ethyl 4-(4-hydroxybut-1-ynyl)benzoate purify->product

Caption: Workflow for the Sonogashira coupling reaction.

Step 2: Synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate via Hydrozirconation-Bromination

This procedure details the conversion of the internal alkyne to a vinyl bromide using Schwartz's reagent followed by bromination.

Methodology:

  • In a dry Schlenk flask under an argon atmosphere, dissolve ethyl 4-(4-hydroxybut-1-ynyl)benzoate (8.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • To this solution, add zirconocene hydrochloride (Schwartz's reagent, 9.6 mmol, 1.2 equiv) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours, during which the solution may become a thick slurry.

  • After the hydrozirconation is complete (as can be monitored by the disappearance of the starting material by TLC), the mixture is cooled to -78 °C.

  • N-Bromosuccinimide (NBS) (9.6 mmol, 1.2 equiv) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, ethyl 4-(3-bromo-3-buten-1-yl)benzoate.

Hydrozirconation_Bromination_Workflow start Start dissolve Dissolve Ethyl 4-(4-hydroxybut-1-ynyl)benzoate in anhydrous THF under Argon start->dissolve add_schwartz Add Cp2ZrHCl (Schwartz's Reagent) dissolve->add_schwartz hydrozirconate Stir at room temperature for 4 hours add_schwartz->hydrozirconate cool Cool to -78 °C hydrozirconate->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs warm_react Warm to room temperature and stir for 2 hours add_nbs->warm_react quench Quench with saturated aq. NaHCO3 warm_react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry over MgSO4, and concentrate extract->wash_dry purify Purify by flash column chromatography wash_dry->purify product Ethyl 4-(3-bromo-3-buten-1-yl)benzoate purify->product

Caption: Workflow for the hydrozirconation-bromination sequence.

Conclusion

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic route to Ethyl 4-(3-bromo-3-buten-1-yl)benzoate. The detailed experimental protocols and structured data are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The proposed pathway, utilizing a Sonogashira coupling followed by a hydrozirconation-bromination, offers a strategic approach to this valuable chemical intermediate. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further exploration of this and related compounds.

Physical properties of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted aromatic alkene derivative. Its chemical structure, featuring a bromo-substituted butene chain attached to a carboethoxyphenyl group, suggests its potential as a versatile intermediate in organic synthesis. This document provides a summary of the available technical information for this compound.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical property data in publicly accessible scientific literature and databases for this compound. However, based on its chemical structure, some general properties can be inferred. The presence of the bromoalkene and the ethyl ester functionalities would classify it as a relatively non-polar molecule, likely soluble in common organic solvents and with limited solubility in water.

For reference and identification purposes, the following table summarizes the basic chemical identifiers for this compound.

IdentifierValue
CAS Number 731772-91-1
Molecular Formula C13H15BrO2
Synonyms Benzoic acid, 4-(3-bromo-3-buten-1-yl)-, ethyl ester[1]

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the reaction of a suitable precursor, such as ethyl 4-(3-buten-1-yl)benzoate, with a brominating agent. This conceptual workflow is illustrated in the diagram below. It is important to note that this represents a theoretical pathway and would require experimental validation and optimization.

Synthesis_Pathway precursor Ethyl 4-(3-buten-1-yl)benzoate product This compound precursor->product Allylic Bromination reagent Brominating Agent (e.g., NBS, Br2) reagent->product

Caption: Conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Its structural motifs, however, are present in various biologically active molecules, suggesting that this compound could be a valuable building block in the synthesis of novel therapeutic agents. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a chemical compound with potential applications in synthetic organic chemistry. The lack of available data on its physical properties, specific synthesis protocols, and biological activity highlights an opportunity for further research to characterize this molecule and explore its potential uses, particularly in the fields of medicinal chemistry and materials science. Researchers interested in this compound would need to undertake foundational research to establish its properties and potential applications.

References

Commercial Availability and Synthetic Strategies for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the chemical compound 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. Furthermore, in the absence of a publicly available, specific synthesis protocol for this molecule, this guide details plausible and widely utilized synthetic strategies for obtaining vinyl bromides, which can be adapted by researchers for its preparation.

Commercial Availability

Table 1: Commercial Suppliers of this compound

SupplierWebsiteContact Information
AiFChem--INVALID-LINK--+1-(617)-487-3080
Alfa Chemistry--INVALID-LINK--+1-(516)-662-5404
Ambeed, Inc.--INVALID-LINK--+1-(630)-580-1088
BOC Sciences--INVALID-LINK--+1-(631)-485-4226
SAGECHEM LIMITED--INVALID-LINK--+86-(571)-86818502

Technical Data Summary

Detailed quantitative data for this compound is not publicly available. The following table summarizes the key information that is currently accessible.

Table 2: Summary of Available Technical Data for this compound

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 731772-91-1-
Molecular Formula C13H15BrO2Calculated
Molecular Weight 283.16 g/mol Calculated
Purity Not publicly available.Inquire with supplier for CoA.
Melting Point Not publicly available.-
Boiling Point Not publicly available.-
Spectroscopic Data (NMR, IR, MS) Not publicly available.-

Potential Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in publicly accessible literature, general and robust methods for the synthesis of 2-bromo-1-alkenes from ketones are well-established. These methods can likely be adapted to produce the target compound from the corresponding ketone precursor, ethyl 4-(3-oxobutyl)benzoate.

One of the most common and effective methods for the synthesis of vinyl bromides from ketones is the Wittig reaction or its variations, using a brominated ylide. An alternative approach involves the conversion of the ketone to a vinyl triflate, followed by a substitution reaction to introduce the bromide.

Table 3: Overview of General Synthetic Protocols for 2-Bromo-1-Alkenes from Ketones

MethodKey Reagents and ConditionsDescription
Wittig-type Olefination 1. (Bromomethyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi, KHMDS) in an anhydrous aprotic solvent (e.g., THF, Et2O) at low temperature. 2. Ketone precursor.This is a widely used method for forming a carbon-carbon double bond. A phosphorus ylide is generated in situ from the phosphonium salt and a strong base. The ylide then reacts with the ketone to form the alkene.
Vinyl Triflate Formation and Substitution 1. Triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) and a non-nucleophilic base (e.g., 2,6-lutidine, DIPEA). 2. A source of bromide (e.g., LiBr, CuBr) and a palladium or copper catalyst.The ketone is first converted to a more reactive vinyl triflate. The triflate group is then displaced by a bromide ion in a transition-metal-catalyzed cross-coupling reaction.

Visualizing Synthetic Pathways and Logic

To further illustrate a potential synthetic route, the following diagrams, generated using the DOT language, outline a plausible experimental workflow and the logical relationship between different synthetic approaches.

G Potential Synthetic Workflow for this compound cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product start Ethyl 4-(3-oxobutyl)benzoate reaction Wittig Reaction start->reaction reagents 1. (Bromomethyl)triphenylphosphonium bromide 2. Strong Base (e.g., n-BuLi) in THF, low temp. reagents->reaction product This compound reaction->product

Caption: A potential synthetic workflow for the target compound via a Wittig reaction.

G General Synthetic Routes to Vinyl Bromides cluster_precursors Common Precursors cluster_methods Synthetic Methods cluster_product Product Class ketones Ketones wittig Wittig Olefination ketones->wittig vinyl_triflate Vinyl Triflate Substitution ketones->vinyl_triflate aldehydes Aldehydes aldehydes->wittig takai Takai Olefination aldehydes->takai alkynes Alkynes hydrobromination Hydrobromination alkynes->hydrobromination product Vinyl Bromides wittig->product takai->product hydrobromination->product vinyl_triflate->product

Caption: Classification of general synthetic routes to vinyl bromides from common precursors.

Conclusion

This compound is a commercially available compound, accessible through several chemical suppliers. However, a significant gap exists in the public domain regarding its detailed technical specifications, including purity and spectroscopic data. For researchers requiring this compound, direct communication with the suppliers is essential to obtain comprehensive analytical information. In terms of synthesis, while a specific protocol for this molecule is not readily found, established methodologies for the preparation of 2-bromo-1-alkenes from ketones provide a strong foundation for its laboratory-scale synthesis. The experimental workflows and logical diagrams provided in this guide offer a starting point for the development of a robust synthetic route. Further experimental validation would be required to optimize reaction conditions for this specific substrate. No information regarding the involvement of this compound in any signaling pathways was identified.

Navigating the Synthesis and Handling of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, a valuable reagent in pharmaceutical and materials science research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related brominated alkenes and aryl bromides to establish a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound, with the CAS number 731772-91-1, is a substituted butene derivative. While specific experimental data for this compound is scarce, the physical and chemical properties can be extrapolated from analogous compounds. It is anticipated to be a liquid at room temperature with a limited water solubility and a density greater than water. A summary of expected physicochemical properties is presented in Table 1.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)4-Bromo-1-buteneAllyl Bromide
Molecular Formula C13H15BrO2C4H7BrC3H5Br
Molecular Weight 283.16 g/mol 135.00 g/mol 120.98 g/mol
Appearance Colorless to light yellow liquidColorless liquidColorless to light yellow liquid
Boiling Point > 200 °C (at 760 mmHg)98-100 °C70-71 °C
Density > 1.0 g/cm³1.33 g/mL1.398 g/mL
Solubility Insoluble in water; soluble in organic solventsInsoluble in waterSlightly soluble in water
Flash Point Likely > 100 °C1 °C-1 °C

Hazard Identification and Toxicology

Potential Health Effects:

  • Skin and Eye Irritation: Aryl bromides and brominated alkenes are known to be irritants. Direct contact can cause redness, pain, and potential chemical burns to the skin and serious damage to the eyes.

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

  • Mutagenicity: Styrene and some of its derivatives have been shown to be mutagenic after metabolic activation[1]. The reactive epoxide metabolites are often implicated in this toxicity[1]. Given the structural similarities, a potential for mutagenicity cannot be ruled out and appropriate precautions should be taken.

Safe Handling and Experimental Protocols

A meticulous approach to handling is paramount to ensure laboratory safety. The following protocols are based on best practices for handling hazardous organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. Figure 1 illustrates the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Splash-proof Goggles or Face Shield Safe_Handling Safe Handling Achieved Eye_Protection->Safe_Handling Hand_Protection Chemical-resistant Gloves (Nitrile or Neoprene) Hand_Protection->Safe_Handling Body_Protection Flame-retardant Lab Coat Body_Protection->Safe_Handling Respiratory_Protection Fume Hood or Respirator (if needed) Respiratory_Protection->Safe_Handling Researcher Researcher Task Handling Compound Researcher->Task Task->Eye_Protection Wear Task->Hand_Protection Wear Task->Body_Protection Wear Task->Respiratory_Protection Use

Figure 1: Mandatory Personal Protective Equipment Workflow.

General Handling Protocol
  • Ventilation: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge[2][3].

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency plan is crucial. Figure 2 outlines the recommended spill response workflow.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 2: Spill Response Workflow.

Synthesis Outline and Considerations

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles. A potential approach involves the bromination of an appropriate alkene precursor.

Disclaimer: The following is a theoretical synthesis outline and has not been experimentally validated. It is intended for informational purposes only.

A likely precursor would be ethyl 4-(3-buten-1-yl)benzoate. The bromination of the terminal alkene could be achieved using a suitable brominating agent. The choice of brominating agent and reaction conditions is critical to avoid side reactions, such as bromination of the aromatic ring.

Table 2: Potential Reagents for Alkene Bromination

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Selective for allylic bromination in the presence of an initiator.Can lead to a mixture of products if conditions are not carefully controlled.
Pyridinium tribromide A solid, safer alternative to liquid bromine[4].Releases bromine in situ, still requires careful handling.
Molecular Bromine (Br2) Highly reactive and effective.Extremely toxic and corrosive, difficult to handle safely[4][5].

A generalized experimental workflow for the synthesis is depicted in Figure 3.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Precursor Ethyl 4-(3-buten-1-yl)benzoate Solvent Inert Solvent (e.g., CH2Cl2) Precursor->Solvent Add Slowly Brominating_Agent Brominating Agent (e.g., Pyridinium Tribromide) Solvent->Brominating_Agent Add Slowly Quench Quench Reaction Brominating_Agent->Quench After Reaction Completion Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Figure 3: Generalized Synthetic Workflow.

Conclusion

While specific safety and handling data for this compound are limited, a conservative approach based on the known hazards of similar brominated organic compounds is essential. Adherence to the general safety protocols, including the use of appropriate personal protective equipment, proper ventilation, and established emergency procedures, will enable researchers to handle this compound responsibly. Further investigation into the specific toxicological and reactive properties of this compound is warranted to refine these handling guidelines.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a terminal vinyl bromide, is a valuable substrate for creating complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (for Heck-type reactions), and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.[3]

The substrate, this compound, is a bifunctional molecule containing a reactive vinyl bromide moiety for cross-coupling and a carboethoxyphenyl group that can be further modified or can influence the electronic properties of the system. It is commercially available from several suppliers.[4]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[5][6]

Illustrative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801678
4Methylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001865
General Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required, e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv).

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane, DMF, often with a small amount of water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex X-B(OR)2 X-B(OR)2 Transmetalation Complex->X-B(OR)2 Reductive Elimination Complex->Pd(0)L_n Reductive Elimination Product Product Reductive Elimination Complex->Product R-R' R-X This compound R-X->Oxidative Addition Complex R'-B(OR)2 Organoboron Reagent R'-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

II. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] In the case of this compound, it would act as the unsaturated halide.

Illustrative Data Summary

The following table presents hypothetical data for the Heck-Mizoroki reaction of this compound with various alkenes. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001675
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc1201288
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP1102470
4CyclohexenePd(OAc)₂ (2)Herrmann's Catalyst (2)Cs₂CO₃Toluene1101860
General Experimental Protocol: Heck-Mizoroki Reaction
  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if necessary, e.g., PPh₃, 2-10 mol%).

  • Add the base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv).

  • Add the degassed polar aprotic solvent (e.g., DMF, DMAc, NMP).

  • Seal the tube and heat the reaction mixture to the indicated temperature (typically 100-140 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Reaction Workflow Visualization

Heck_Mizoroki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Alkene Base Heating Heat to 100-140 °C Reactants->Heating Catalyst Pd Catalyst Ligand Catalyst->Heating Solvent Degassed Solvent (e.g., DMF) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Illustrative Data Summary

Below is a table with hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70882
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NDMF501288
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineAcetonitrileRT2476
General Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) salt (e.g., CuI, 2-5 mol%).

  • Add the degassed solvent (e.g., THF, DMF, Et₃N).

  • Add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the amine base (e.g., Et₃N, diisopropylamine, 2-5 equiv).

  • Stir the reaction mixture at room temperature or heat as required (typically RT to 70 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

IV. Stille Coupling

The Stille coupling reaction joins an organohalide with an organotin compound.[9][10]

Illustrative Data Summary

The following table shows hypothetical results for the Stille coupling of this compound. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (4)--Toluene1101280
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF701885
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane1001077
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)-CuIDMF80688
General Experimental Protocol: Stille Coupling
  • Under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in a dry, degassed solvent (e.g., toluene, THF, DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands or additives (e.g., LiCl).

  • Heat the mixture to the required temperature (typically 70-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction, and if DMF is used, dilute with an equal volume of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

V. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl or vinyl halide with an amine.[11][12]

Illustrative Data Summary

The following table provides hypothetical data for the Buchwald-Hartwig amination of this compound. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001690
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101283
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF702079
4IndolePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃Toluene1002475
General Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationship of Key Components in Buchwald-Hartwig Amination

Buchwald_Hartwig_Components Vinyl Bromide This compound Coupled Product Coupled Product Vinyl Bromide->Coupled Product Amine Amine Amine->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Catalyzes Ligand Bulky Phosphine Ligand Ligand->Pd Catalyst Stabilizes & Activates Base Strong, Non-nucleophilic Base Base->Amine Deprotonates Solvent Anhydrous, Aprotic Solvent Solvent->Coupled Product Reaction Medium

Caption: Key components and their roles in the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates an allylic bromide, a reactive site for nucleophilic substitution, and a carboethoxy-substituted phenyl group, a common pharmacophore and a handle for further chemical modification. This combination makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and development.

The allylic bromide moiety is susceptible to attack by a variety of nucleophiles, proceeding through either S(_N)2, S(_N)1, or related allylic rearrangement pathways (S(_N)2' and S(_N)1'). The specific pathway and product distribution are influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. Understanding and controlling these factors are crucial for the selective synthesis of desired products.

These application notes provide an overview of potential nucleophilic substitution reactions on this compound and include detailed, generalized protocols for conducting these transformations with common classes of nucleophiles.

Reaction Pathways

The nucleophilic substitution reactions of this compound can proceed through several mechanistic pathways, primarily S(_N)2 and S(_N)1, along with their allylic rearrangement counterparts, S(_N)2' and S(_N)1'. The competition between these pathways is dictated by the reaction conditions.

  • S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds with inversion of stereochemistry at the carbon center.

  • S(_N)1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate allylic carbocation. This pathway often leads to a mixture of regioisomers (direct substitution and allylic rearrangement) and stereoisomers.

  • Allylic Rearrangement (S(_N)'): The presence of the double bond allows for nucleophilic attack at the γ-carbon, leading to a rearranged product. This is a common occurrence in reactions of allylic halides.

Application Notes and Protocols: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a versatile bifunctional building block in organic synthesis. Its chemical structure, featuring a reactive vinyl bromide moiety and a carboethoxy-substituted phenyl group, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of complex organic molecules, including substituted naphthalenes and other polycyclic systems, which are important scaffolds in medicinal chemistry and materials science. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, providing a powerful tool for carbon-carbon bond formation.

Key Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions offer a straightforward and efficient methodology for the construction of complex molecular architectures.

1. Heck Reaction: The vinyl bromide moiety can readily participate in Heck reactions with various alkenes. This reaction is a powerful method for the formation of substituted dienes and has been widely applied in the synthesis of natural products and pharmaceuticals.

2. Suzuki Reaction: Coupling of the vinyl bromide with boronic acids or their derivatives via the Suzuki reaction provides access to a wide array of substituted styrenes and other vinylated aromatic compounds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

3. Intramolecular Cyclization: The strategic positioning of the vinyl bromide and the phenyl ring allows for intramolecular cyclization reactions, particularly intramolecular Heck reactions, to construct fused ring systems such as substituted dihydronaphthalenes. These structures can serve as key intermediates in the synthesis of biologically active molecules.

Experimental Protocols

While specific literature examples detailing the use of this compound are not extensively documented, the following protocols for Heck and Suzuki reactions are based on well-established procedures for similar vinyl bromide substrates and are expected to be applicable.

Protocol 1: Heck Reaction with an Alkene

This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and a generic alkene.

Reaction Scheme:

G cluster_0 Heck Reaction Reactant_A This compound Catalyst Pd Catalyst, Base Reactant_A->Catalyst Reactant_B + Alkene Reactant_B->Catalyst Product Coupled Product Catalyst->Product

Figure 1: General workflow for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield70-90%
Purity>95% (after chromatography)
Protocol 2: Suzuki Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

G cluster_1 Suzuki Coupling Reactant_C This compound Catalyst_S Pd Catalyst, Base Reactant_C->Catalyst_S Reactant_D + Arylboronic Acid Reactant_D->Catalyst_S Product_S Coupled Product Catalyst_S->Product_S

Figure 2: General workflow for the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of toluene (4 mL) and ethanol (1 mL).

  • Add an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield75-95%
Purity>95% (after chromatography)

Potential in Drug Discovery and Medicinal Chemistry

While direct biological activity of this compound has not been reported, its derivatives have the potential to be biologically active. The substituted naphthalene and related polycyclic aromatic scaffolds that can be synthesized from this building block are present in numerous pharmacologically active compounds. For instance, substituted naphthalenes are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.

The ester functionality on the phenyl ring provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used to form amides or other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Logical Relationship for Drug Discovery Application:

G A This compound B Cross-Coupling (Heck, Suzuki) A->B Versatile Starting Material C Intramolecular Cyclization A->C D Diverse Scaffolds (e.g., Substituted Naphthalenes) B->D C->D E Further Functionalization (e.g., Ester Hydrolysis, Amidation) D->E F Library of Novel Compounds E->F G Biological Screening (e.g., Kinase Assays, Cell-based Assays) F->G H Lead Compound Identification G->H

Figure 3: Workflow from building block to lead compound identification.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in powerful carbon-carbon bond-forming reactions like the Heck and Suzuki couplings, as well as intramolecular cyclizations, makes it an attractive starting material for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for researchers to explore the synthetic utility of this compound in their own research endeavors.

Application Notes and Protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific medicinal chemistry applications of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene is limited. The following application notes and protocols are based on the known reactivity of its functional groups and data from analogous compounds. These should be regarded as a theoretical framework to guide potential research and development.

Introduction

This compound is a bifunctional organic molecule with potential as a versatile building block in medicinal chemistry. Its structure, featuring a reactive vinyl bromide and a carboethoxyphenyl group, allows for a variety of chemical modifications to generate libraries of compounds for drug discovery. The vinyl bromide moiety can participate in cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, enabling the exploration of diverse chemical space.

Potential therapeutic areas for derivatives of this compound could include oncology, inflammation, and infectious diseases, where similar phenylbutene scaffolds have shown activity. The molecule serves as a starting point for the synthesis of more complex structures with potential biological activity.

Potential Applications in Drug Discovery
  • Scaffold for Kinase Inhibitors: The phenylbutene core can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors.

  • Intermediate for Receptor Agonists/Antagonists: The carboethoxyphenyl group can be modified to interact with specific receptor binding pockets.

  • Precursor for Anti-proliferative Agents: The vinyl bromide allows for the introduction of various substituents that can modulate cytotoxic activity.

Hypothetical Quantitative Data

The following table represents hypothetical data for a series of derivatives synthesized from this compound, tested for their inhibitory activity against a hypothetical kinase, "Kinase X".

Compound IDR-Group ModificationIC50 (nM) against Kinase X
LEAD-001 Phenyl850
LEAD-002 4-Fluorophenyl620
LEAD-003 3-Pyridyl450
LEAD-004 2-Thienyl710
LEAD-005 Cyclohexyl>10,000

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with various boronic acids to generate a library of derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Hydrolysis of the Ethyl Ester

This protocol outlines the hydrolysis of the carboethoxy group to the corresponding carboxylic acid, a common step to increase solubility or to enable further functionalization.

Materials:

  • Substituted 4-(4-carboethoxyphenyl)-1-butene derivative

  • Lithium hydroxide (LiOH) (3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the ester starting material in a mixture of THF and water (3:1 ratio).

  • Add LiOH (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Screening Cascade A This compound (Starting Material) B Suzuki Coupling (with various boronic acids) A->B C Library of Ester Derivatives B->C D Primary Screening (e.g., Kinase Inhibition Assay) C->D E Hit Identification D->E F Secondary Assays (e.g., Cell-based Proliferation) E->F Active G Lead Compound F->G

Caption: Synthetic and screening workflow for drug discovery.

G cluster_reactivity Chemical Reactivity Profile cluster_vinyl_bromide Vinyl Bromide Reactions cluster_ester Ester Group Transformations Start This compound suzuki Suzuki Coupling (Pd catalyst, boronic acid) Start->suzuki heck Heck Coupling (Pd catalyst, alkene) Start->heck stille Stille Coupling (Pd catalyst, organostannane) Start->stille hydrolysis Hydrolysis (LiOH or NaOH) Start->hydrolysis reduction Reduction (LiAlH4) Start->reduction amide Amide Formation (Amine, coupling agent) hydrolysis->amide

Caption: Potential reaction pathways for derivatization.

Application of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Materials Science: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, specific applications and detailed experimental protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in materials science are not extensively documented in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the known reactivity of its constituent functional groups: a vinyl bromide and a carboethoxyphenyl moiety. The protocols and data herein are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this compound.

Introduction

This compound is a bifunctional organic molecule with significant potential as a monomer and building block in the synthesis of advanced functional polymers and materials. Its structure combines a reactive vinyl bromide group, suitable for polymerization and cross-coupling reactions, with a carboethoxyphenyl group, which can be used to tailor properties such as solubility, thermal stability, and liquid crystalline behavior. This unique combination makes it a promising candidate for applications in optoelectronics, specialty polymers, and advanced composites.

Potential Applications and Synthetic Pathways

The dual functionality of this compound allows for its incorporation into polymeric structures through several synthetic strategies.

Polymer Synthesis via Vinyl Polymerization

The vinyl group of the molecule can undergo polymerization, typically initiated by radical or transition-metal catalysis, to produce polymers with pendant carboethoxyphenyl groups. These side chains can impart desirable properties to the polymer backbone.

Polymerization_Workflow Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., AIBN, Peroxide) Initiator->Polymerization Solvent Inert Solvent (e.g., Toluene, THF) Solvent->Polymerization Polymer Functional Polymer Polymerization->Polymer Propagation Purification Purification (Precipitation, Dialysis) Polymer->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization

Caption: Workflow for vinyl polymerization of the monomer.

Experimental Protocol: Illustrative Radical Polymerization

  • Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq) in degassed anhydrous toluene.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80°C for 12-24 hours.

  • Purification: After cooling to room temperature, precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like cold methanol.

  • Isolation: Filter the precipitate and dry it under vacuum to yield the purified polymer.

  • Characterization: Analyze the polymer's structure, molecular weight, and thermal properties using NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Post-Polymerization Modification

The bromine atom on the polymer side chain serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups, enabling the synthesis of a diverse library of materials from a single parent polymer. For example, the bromine can be substituted via nucleophilic substitution or used in cross-coupling reactions.

PModification_Pathway ParentPolymer Parent Polymer (-Br side chains) ModifiedPolymerNu Nucleophilic Substituted Polymer ParentPolymer->ModifiedPolymerNu Nucleophilic Substitution ModifiedPolymerCC Cross-Coupled Polymer ParentPolymer->ModifiedPolymerCC Pd-catalyzed Coupling Nucleophile Nucleophile (Nu-) (e.g., Azide, Amine, Thiol) Nucleophile->ModifiedPolymerNu Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Coupling->ModifiedPolymerCC

Caption: Pathways for post-polymerization modification.

Experimental Protocol: Illustrative Nucleophilic Substitution (Azide)

  • Preparation: Dissolve the bromo-functionalized parent polymer (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: Add sodium azide (NaN₃) (1.5 eq) to the solution and stir at 50-70°C for 24 hours.

  • Purification: Precipitate the modified polymer in water, filter, and wash thoroughly to remove excess reagents.

  • Isolation: Dry the polymer under vacuum.

  • Characterization: Confirm the substitution by FT-IR spectroscopy (appearance of azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Prospective Material Properties and Data

While specific quantitative data for polymers derived from this compound is not available, the properties can be hypothesized based on its structure. The rigid phenyl ring and the polar ester group are expected to influence the material's characteristics.

Table 1: Hypothetical Properties of Polymers Derived from this compound

PropertyParent Polymer (P1)Post-Modified Polymer (e.g., with polar groups)Rationale
Glass Transition (Tg) Expected to be relatively high (>100°C)May increase or decrease depending on side groupThe rigid phenyl rings in the side chains restrict chain mobility, leading to a higher Tg.
Solubility Soluble in common organic solvents (THF, Chloroform)Modifiable (e.g., increased polarity)The carboethoxy group enhances solubility in organic media. Modification can tune solubility.
Refractive Index Expected to be highCan be tunedAromatic and bromine-containing polymers often exhibit high refractive indices.[1]
Flame Retardancy Potentially enhancedMaintained or enhancedThe presence of bromine is known to confer flame-retardant properties to polymers.[1]

Conclusion for Researchers and Drug Development Professionals

For materials scientists, this compound represents a versatile building block for creating novel polymers with tunable properties. The synthetic pathways outlined provide a roadmap for exploring its potential in areas requiring high thermal stability, specific optical properties, or flame retardancy.

For professionals in drug development, while this compound is primarily positioned for materials science, polymers derived from it could be explored as functional excipients, drug delivery vehicles, or scaffolds for tissue engineering, particularly after modification with biocompatible moieties. The ester linkage in the side chain also offers a potential site for hydrolytic degradation, which could be advantageous in biomedical applications.

Further experimental investigation is necessary to validate these prospective applications and to fully characterize the materials derived from this promising compound.

References

Application Notes: Functionalization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical modification of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. This compound serves as a versatile building block in organic synthesis, featuring a reactive vinyl bromide moiety and a terminal double bond. These functional groups allow for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and alkene additions. The following sections detail experimental procedures, typical reaction conditions, and graphical representations of key reaction pathways and workflows, providing a comprehensive guide for its use in the synthesis of complex molecules and potential pharmaceutical intermediates.

Overview of Functionalization Pathways

This compound offers two primary sites for chemical modification: the vinyl bromide group and the terminal alkene. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The alkene can undergo various addition reactions, such as epoxidation. The diagram below illustrates the principal synthetic routes for functionalizing this substrate.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_alkene Alkene Functionalization start This compound suzuki_prod Suzuki Product (Aryl/Vinyl Substituted) start->suzuki_prod Suzuki R-B(OH)₂ heck_prod Heck Product (Alkene Substituted) start->heck_prod Heck Alkene sonogashira_prod Sonogashira Product (Alkyne Substituted) start->sonogashira_prod Sonogashira Alkyne stille_prod Stille Product (Organotin Coupled) start->stille_prod Stille R-Sn(Bu)₃ amination_prod Buchwald-Hartwig Product (Amine Substituted) start->amination_prod Amination R₂NH epoxide_prod Epoxide Product start->epoxide_prod Epoxidation mCPBA

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the vinyl bromide with an organoboron reagent, such as a boronic acid or ester.[1][2][3][4] This reaction exhibits high functional group tolerance.[1]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

ComponentExampleMolar Equiv.Purpose
Substrate This compound1.0Electrophile
Boronic Acid Arylboronic acid, Vinylboronic acid1.1 - 1.5Nucleophile
Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)0.01 - 0.05Catalyst
Ligand SPhos, XPhos, PPh₃0.02 - 0.10Stabilizes and activates catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsF2.0 - 3.0Activates boronic acid, neutralizes HBr
Solvent Toluene, Dioxane, THF, Isopropanol (often with water)-Reaction medium
Temperature 60 - 110 °C-Thermal energy

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Fluoride (CsF, 2.5 mmol, 2.5 equiv.).[3]

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add 5 mL of degassed isopropanol to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate pd0->ox_add R¹-X product R¹-R² pd0->product Reductive Elimination trans Transmetalation Intermediate ox_add->trans [R²-B(OR)₂(Base)]⁻ trans->pd0 Product (R¹-R²) red_elim Reductive Elimination start R¹-X start->ox_add boronic R²-B(OR)₂ boronic->trans base Base base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene.[5][6][7] This reaction is highly valuable for extending carbon chains and creating conjugated systems. The regioselectivity (α vs. β substitution) can often be controlled by the choice of ligands and reaction conditions.[7]

Table 2: Typical Conditions for Heck Reaction of Vinyl Bromides

ComponentExampleMolar Equiv.Purpose
Substrate This compound1.0Electrophile
Alkene Styrene, Butyl acrylate1.2 - 2.0Nucleophile
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃0.01 - 0.05Catalyst
Ligand P(o-tol)₃, PPh₃, dppf, NHC ligands0.02 - 0.10Stabilizes catalyst, controls selectivity
Base Et₃N, K₂CO₃, KOAc, Cs₂CO₃1.5 - 2.5Base/Halide scavenger
Solvent DMF, DMA, NMP, Toluene-Reaction medium
Temperature 80 - 140 °C-Thermal energy

Detailed Protocol: Heck Reaction with Styrene

  • Reaction Setup: In an oven-dried Fisher-Porter tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and potassium acetate (KOAc, 2.2 mmol, 2.2 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, an oxime-palladacycle catalyst (0.03 mmol, 3 mol%).[5]

  • Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMA).

  • Reaction Execution: Seal the tube, purge with ethylene (if used as the alkene) or an inert gas, and heat to 105-110 °C with stirring for 18-24 hours.[5]

  • Monitoring: Follow the reaction's progress via TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether (25 mL), filter through a pad of celite to remove palladium black, and wash the filtrate with water (3 x 15 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue using column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is the premier method for synthesizing enynes by coupling the vinyl bromide with a terminal alkyne.[8][9][10][11] The reaction is co-catalyzed by palladium and a copper(I) salt.

Table 3: Typical Conditions for Sonogashira Coupling of Vinyl Bromides

ComponentExampleMolar Equiv.Purpose
Substrate This compound1.0Electrophile
Alkyne Phenylacetylene, 1-Hexyne1.1 - 2.0Nucleophile
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄0.01 - 0.05Primary catalyst
Cu Co-catalyst CuI0.02 - 0.20Co-catalyst, forms copper acetylide
Ligand PPh₃0.02 - 0.10Stabilizes Pd catalyst
Base Et₃N, Diisopropylamine (DIPA)2.0 - 7.0Deprotonates alkyne, neutralizes HBr
Solvent THF, DMF, Toluene-Reaction medium
Temperature 25 - 100 °C-Thermal energy

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in degassed THF (5 mL) in a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.025 mmol, 2.5 mol%).[10]

  • Reagent Addition: Sequentially add diisopropylamine (7.0 mmol, 7.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.[10]

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-3 hours.

  • Monitoring: Monitor for the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.[10]

  • Purification: Wash the filtrate with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)-X (L₂) pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)-C≡CR² (L₂) pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) cul Cu(I)X cu_acetylide Cu(I)-C≡CR² cul->cu_acetylide H-C≡CR² + Base cu_acetylide->pd2_halide cu_acetylide->cul

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Other Cross-Coupling Reactions
  • Stille Coupling: This reaction uses an organotin reagent as the nucleophile. While effective, the toxicity of tin compounds is a significant drawback.[12][13][14]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the vinyl bromide with an amine, providing access to enamines.[15][16]

Functionalization of the Alkene

Epoxidation

The terminal double bond can be selectively epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction forms a reactive epoxide ring, which is a valuable intermediate for further synthetic transformations.[17][18][19]

Table 4: Typical Conditions for Epoxidation

ComponentExampleMolar Equiv.Purpose
Substrate This compound1.0Alkene
Oxidizing Agent mCPBA, Hydrogen peroxide1.0 - 1.2Oxygen source
Solvent Dichloromethane (DCM), Chloroform-Reaction medium
Buffer NaHCO₃, Na₂HPO₄ (optional)1.5 - 2.0Neutralizes acid
Temperature 0 - 25 °C-Controls reactivity

Detailed Protocol: Epoxidation with mCPBA

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add mCPBA (77% max, ~1.1 mmol, 1.1 equiv.) portion-wise over 10 minutes.

  • Reaction Execution: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude epoxide can be purified by column chromatography if necessary.

General Experimental Workflow

The workflow for a typical palladium-catalyzed cross-coupling reaction involves several key stages, from preparation to final analysis. Proper execution under an inert atmosphere is critical for success, as Pd(0) catalysts are sensitive to oxygen.

G prep Preparation (Dry Glassware, Degas Solvents) setup Reaction Setup (Add Reagents & Catalyst under Inert Atmosphere) prep->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitor Monitoring (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction, Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS, HRMS) purify->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Stille Coupling with Bromoalkenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] Discovered by John K. Stille, this reaction has become a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical research and materials science.[2] Its significance lies in its remarkable tolerance for a wide array of functional groups, the use of air- and moisture-stable organostannane reagents, and generally mild reaction conditions.[1][3][4]

This application note provides a detailed experimental procedure for the Stille coupling of bromoalkenes (vinyl bromides) with organostannanes. Bromoalkenes are common substrates, and this transformation is crucial for the synthesis of complex molecules such as polyenes, substituted alkenes, and macrocycles found in numerous natural products and active pharmaceutical ingredients.[5] The protocol will cover the reaction setup, execution, work-up, and purification, along with data on typical reaction conditions and visualizations of the experimental workflow and catalytic cycle.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving a palladium(0) species.[5][2] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the bromoalkene (R¹-X), forming a Pd(II) intermediate.[3][4]

  • Transmetalation : The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step of the cycle.[4][6] Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate this step.[2][7]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium intermediate are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_intermediate R¹-Pd(II)L₂-X (trans-complex) Pd0->PdII_intermediate R¹-X (Bromoalkene) red_elim_label Reductive Elimination PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled R²-SnR₃ (Organostannane) ox_add_label Oxidative Addition PdII_coupled->Pd0 Product (R¹-R²) transmetal_label Transmetalation Product_out Coupled Product (R¹-R²) Tin_byproduct_out Tin Byproduct (X-SnR₃) Bromoalkene_in Bromoalkene (R¹-X) Organostannane_in Organostannane (R²-SnR₃)

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental Protocol: Stille Coupling of a Bromoalkene

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of a generic bromoalkene with an organostannane.

Materials and Reagents

  • Bromoalkene (1.0 eq)

  • Organostannane (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)

  • Additive (optional, e.g., CuI, LiCl)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Saturated aqueous potassium fluoride (KF) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure

  • Reaction Setup :

    • To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoalkene (1.0 eq), palladium catalyst, and any additional ligand or additive.[4][8]

    • Seal the flask with a septum.

  • Addition of Reagents :

    • Add the anhydrous, degassed solvent via syringe.[8] The typical concentration is 0.1 M to 0.5 M with respect to the bromoalkene.

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

    • Add the organostannane reagent via syringe.[4] If the organostannane is a solid, it can be added with the other solids in step 1.

  • Reaction Execution :

    • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) using an oil bath or heating mantle.[7][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromoalkene is consumed (typically 12-24 hours).[8]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • To remove the toxic tin by-products, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.[4] A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite to remove the precipitate, washing the pad with additional organic solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[4][8]

Data Presentation: Representative Reaction Conditions

The optimal conditions for a Stille coupling can vary significantly based on the specific substrates used. The following table summarizes typical conditions for the coupling of bromoalkenes.

Bromoalkene SubstrateOrganostannane SubstrateCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
(E)-1-Bromo-2-phenyletheneTributyl(vinyl)stannanePd(PPh₃)₄ (2%)--Toluene10016~85-95
1-BromocyclohexeneTributyl(phenyl)stannanePd₂(dba)₃ (1.5%)P(o-tol)₃ (4%)-Toluene11012~80-90
(Z)-3-Bromo-2-propenoateTributyl(furan-2-yl)stannanePd(PPh₃)₄ (5%)-CuI (10%)DMF805~75-85
2-BromopropeneAllyltributylstannanePdCl₂(PPh₃)₂ (3%)--THF6524~70-80
1,1-Dibromo-2-phenyletheneTrimethyl(phenylethynyl)stannanePd(PPh₃)₄ (4%)-LiCl (3 eq)Dioxane9018~65-75

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Visualizations

Stille_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep Flame-dry Schlenk flask under inert atmosphere (Ar/N₂) add_solids Add Bromoalkene, Catalyst, Ligand, and/or Additive prep->add_solids add_solvent Add degassed solvent add_solids->add_solvent add_stannane Add Organostannane add_solvent->add_stannane heat Heat reaction mixture (e.g., 60-110 °C) add_stannane->heat monitor Monitor progress by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute and wash with aq. KF to remove tin by-products cool->quench extract Aqueous work-up (Wash, Dry, Concentrate) quench->extract purify Purify by flash column chromatography extract->purify final_product Pure Coupled Product purify->final_product Isolated Product

Caption: Experimental workflow for the Stille coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. The primary synthetic route discussed is the Mizoroki-Heck reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Mizoroki-Heck reaction between an aryl halide (e.g., ethyl 4-iodobenzoate) and 2-bromo-1-butene.

Question 1: Why is the yield of my Heck reaction consistently low?

Answer: Low yields in the Mizoroki-Heck reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is central to the reaction.[1][2]

    • Catalyst Choice: While various palladium sources can be used, Pd(OAc)₂ and PdCl₂(NH₃)₂ are common choices. For aryl bromides, a higher catalyst loading might be necessary compared to more reactive aryl iodides.

    • Ligand Selection: The choice of phosphine ligand is critical. Consider using bulky, electron-rich ligands which can stabilize the palladium catalyst and promote oxidative addition.

    • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst deactivation can also occur at high temperatures.

  • Reaction Conditions:

    • Base: The base is crucial for regenerating the active Pd(0) catalyst.[3] Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc). The choice of base can significantly impact the reaction rate and yield.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are typically used. Ensure the solvent is anhydrous.

    • Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.

  • Substrate Quality:

    • Purity of Starting Materials: Ensure the aryl halide and 2-bromo-1-butene are pure. Impurities can interfere with the catalytic cycle.

    • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If using an aryl bromide, you may need more forcing conditions (higher temperature, higher catalyst loading).

Question 2: I am observing the formation of significant side products. How can I improve the selectivity?

Answer: Side product formation is a common issue in Heck reactions. Here are some likely side products and strategies to mitigate them:

  • Isomerization of the Alkene: The double bond in the butene chain can migrate, leading to the formation of regioisomers. This can occur if the reductive elimination of the palladium-hydride species is slow.

    • Mitigation: Adding a base or silver salts can facilitate the reductive elimination and minimize alkene isomerization.[3]

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Mitigation: This is often a result of high temperatures or issues with the catalyst. Lowering the reaction temperature and ensuring a well-defined catalyst system can help.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

    • Mitigation: This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry.

Question 3: The purification of the final product is proving difficult. What are the best practices?

Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and side products.

  • Work-up Procedure:

    • After the reaction, a standard work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine.

    • To remove palladium residues, you can wash the organic layer with an aqueous solution of a chelating agent like thiourea or by filtering through a pad of celite and silica gel.

  • Chromatography:

    • Column chromatography on silica gel is typically the most effective method for purifying the final product.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Mizoroki-Heck reaction?

A1: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[2] The generally accepted catalytic cycle involves four key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.[3]

Q2: Which palladium catalyst is best for this synthesis?

A2: The choice of catalyst can depend on the specific aryl halide used. For aryl iodides, simple palladium salts like Pd(OAc)₂ or PdCl₂ may be sufficient. For less reactive aryl bromides, a pre-catalyst with a bulky phosphine ligand, or the use of a ligand in conjunction with a simple palladium salt, is often necessary to achieve good yields.

Q3: Can I use a different aryl halide instead of ethyl 4-iodobenzoate?

A3: Yes, other aryl halides such as ethyl 4-bromobenzoate or even ethyl 4-chlorobenzoate can be used. However, the reactivity of the aryl halide decreases in the order I > Br > Cl. Therefore, more forcing reaction conditions (higher temperature, higher catalyst loading, more specialized ligands) will be required for less reactive halides.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes typical conditions for Mizoroki-Heck reactions that can be adapted for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Ethyl 4-iodobenzoateEthyl 4-bromobenzoateEthyl 4-bromobenzoate
Alkene 2-bromo-1-butene2-bromo-1-butene2-bromo-1-butene
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (5 mol%) with P(o-tol)₃ (10 mol%)PdCl₂(NH₃)₂ (5 mol%)
Base Triethylamine (1.5 equiv.)K₂CO₃ (2 equiv.)Diisopropylethylamine (1.1 equiv.)
Solvent DMFDMAcWater
Temperature 80-100 °C120-140 °C80 °C
Typical Yield Moderate to HighModerateHigh (for aryl iodides)

Experimental Protocols

Proposed Synthesis of this compound via Mizoroki-Heck Reaction

Materials:

  • Ethyl 4-iodobenzoate

  • 2-bromo-1-butene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodobenzoate (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous DMF via syringe, followed by 2-bromo-1-butene (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Heck Reaction catalyst_check Check Catalyst System start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check substrate_check Verify Substrate Quality start->substrate_check catalyst_type Correct Catalyst/Ligand? catalyst_check->catalyst_type catalyst_deactivation Inert Atmosphere/Dry Reagents? catalyst_check->catalyst_deactivation base_choice Appropriate Base? conditions_check->base_choice temp_solvent Optimal Temp. & Solvent? conditions_check->temp_solvent substrate_purity Pure Starting Materials? substrate_check->substrate_purity catalyst_type->conditions_check Yes optimize_catalyst Optimize Catalyst/Ligand catalyst_type->optimize_catalyst No catalyst_deactivation->conditions_check Yes improve_technique Ensure Anhydrous/Inert Conditions catalyst_deactivation->improve_technique No base_choice->substrate_check Yes optimize_base Screen Different Bases base_choice->optimize_base No temp_solvent->substrate_check Yes optimize_conditions Optimize Temp. & Solvent temp_solvent->optimize_conditions No substrate_purity->start Yes, still low yield purify_substrates Purify Starting Materials substrate_purity->purify_substrates No

Caption: Troubleshooting workflow for low yield in Heck synthesis.

Heck_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle aryl_halide Ethyl 4-iodobenzoate pdII Ar-Pd(II)-X      Ln aryl_halide->pdII Oxidative Addition alkene 2-bromo-1-butene insertion Alkene Insertion Complex alkene->insertion pd0 Pd(0)Ln pd0->pdII pdII->insertion Coordination elimination β-Hydride Elimination insertion->elimination Migratory Insertion elimination->pd0 Reductive Elimination product This compound elimination->product Product Release salt Base-HX elimination->salt base Base (e.g., K₂CO₃) base->pd0 base->salt

Caption: Mizoroki-Heck reaction pathway for the synthesis.

References

Technical Support Center: Purification of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Recommended Solution
Compound instability on silica gel: The allylic bromide functional group may be susceptible to decomposition on acidic silica gel.Test for compound stability on a TLC plate by spotting the crude material and letting it sit for an hour before eluting. If streaking or decomposition is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina (neutral or basic).
Improper solvent system: The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired product. A common starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate.
Co-elution with impurities: An impurity may have a similar polarity to the target compound, making separation difficult.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between compounds with close Rf values.
Sample loading issues: Loading the sample in a large volume of strong solvent can lead to band broadening and poor separation.Dissolve the crude product in a minimal amount of the initial, least polar eluent or a compatible, volatile solvent (like dichloromethane) and load it onto the column in a concentrated band.

Issue 2: Product Decomposes During Purification

Possible Cause Recommended Solution
Thermal instability: The allylic bromide may be sensitive to heat, especially during solvent removal under reduced pressure.Use a rotary evaporator with a water bath at a low temperature (e.g., 30-40 °C) to remove the solvent. Avoid prolonged heating.
Acid or base sensitivity: Residual acidic or basic reagents from the synthesis can catalyze decomposition.Perform a mild aqueous workup before purification. Wash the crude product with a saturated sodium bicarbonate solution to remove any acid, followed by a brine wash.
Light sensitivity: Some bromo-compounds can be sensitive to light.Protect the compound from light by wrapping flasks and columns in aluminum foil. Store the purified product in an amber vial.

Issue 3: Oily Product Instead of Solid After Recrystallization

Possible Cause Recommended Solution
Inappropriate solvent system: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be "oiling out".Select a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Common solvent systems for aromatic esters include ethanol/water, ethyl acetate/hexanes, or toluene/heptane.[1] If the compound "oils out," try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.
Presence of impurities: Impurities can lower the melting point of the compound and inhibit crystallization.Attempt to pre-purify the crude material by passing it through a short plug of silica gel to remove baseline impurities before recrystallization.
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly and undisturbed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities may include unreacted starting materials, byproducts from the synthesis such as regioisomers or elimination products, and residual solvents. Given the structure, potential byproducts could arise from allylic rearrangement.[2]

Q2: Which purification technique is generally most effective for this compound?

A2: Flash column chromatography is typically the most effective primary purification method for achieving high purity, especially for removing closely related impurities. Recrystallization can be an excellent secondary purification step to obtain highly crystalline material, provided a suitable solvent system is found.

Q3: What analytical techniques can I use to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods for assessing purity. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of the purification.

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique for liquids, it may not be suitable for this compound due to its relatively high molecular weight and potential for thermal decomposition, especially given the presence of the allylic bromide.[3] If attempted, vacuum distillation would be necessary to lower the boiling point.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) or the initial eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

    • Collect fractions and monitor their composition by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexanes).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 40 °C).

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

    • Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent (or the determined solvent pair).

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Visualization

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Dry Drying (e.g., Na2SO4) Workup->Dry Concentrate Solvent Removal Dry->Concentrate Column Column Chromatography Concentrate->Column TLC TLC Analysis Column->TLC Monitor Fractions Combine Combine Pure Fractions TLC->Combine Concentrate2 Solvent Removal Combine->Concentrate2 Recrystallize Recrystallization Concentrate2->Recrystallize Optional Further Purification Pure Pure Product Concentrate2->Pure If Sufficiently Pure Filter Filtration and Drying Recrystallize->Filter Filter->Pure

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Suzuki Coupling of Bromoalkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki coupling reactions of bromoalkenes.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of bromoalkenes in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with a bromoalkene is giving very low or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Activity: The Pd(0) catalyst is the heart of the reaction. Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Incomplete reduction can lead to low catalytic activity. Consider using a precatalyst that generates the active Pd(0) species more reliably. The presence of oxygen can deactivate the catalyst by oxidizing Pd(0) to Pd(II).[1] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are properly degassed.

    • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For bromoalkenes, bulky and electron-rich ligands are often preferred as they promote oxidative addition and reductive elimination.[2] If your current ligand is not effective, consider screening other ligands.

    • Base Selection: The base is critical for activating the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent, so a screening of different bases may be necessary.[4][5][6][7]

    • Solvent and Temperature: The reaction solvent and temperature are key parameters. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal temperature can vary, but starting around 60-80°C is a good initial point.[8] Insufficient temperature may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst decomposition.

    • Reagent Quality: Ensure the purity of your bromoalkene, boronic acid, and other reagents. Impurities in the starting materials can poison the catalyst or participate in side reactions.

Issue 2: Presence of Homocoupling Byproduct

  • Question: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I minimize it?

  • Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings. It is primarily caused by the presence of Pd(II) species in the reaction mixture, often resulting from the oxidation of the Pd(0) catalyst by residual oxygen.[1][9] Here’s how to address it:

    • Rigorous Degassing: The most critical step is to minimize the presence of oxygen. Thoroughly degas your solvents and reaction vessel before adding the catalyst. Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is essential.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source or a precatalyst that cleanly generates Pd(0) can reduce the initial amount of Pd(II).

    • Minimizing Reaction Time: Prolonged reaction times can increase the likelihood of catalyst oxidation and subsequent homocoupling. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.[10]

Issue 3: Protodeboronation of the Boronic Acid

  • Question: My reaction is producing a significant amount of the arene/alkene corresponding to the protonolysis of my boronic acid. How can I prevent this protodeboronation?

  • Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[11][12][13] To mitigate this:

    • Choice of Base and Solvent: The reaction pH plays a significant role.[11] Using a weaker base or anhydrous conditions can sometimes suppress protodeboronation. However, water is often necessary to facilitate the transmetalation step. A careful balance is required.

    • "Slow-Release" Strategies: Using boronic esters (e.g., MIDA boronates) or organotrifluoroborates can slowly release the boronic acid into the reaction mixture. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[11][12]

    • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Issue 4: E/Z Isomerization of the Alkene

  • Question: The stereochemistry of my bromoalkene is not retained in the product; I am observing E/Z isomerization. What is the cause and how can I control the stereoselectivity?

  • Answer: While the Suzuki coupling is generally stereospecific with retention of configuration, E/Z isomerization can occur, particularly with certain substrates and reaction conditions. This isomerization can be catalyzed by the palladium complex itself, potentially through a separate catalytic cycle.[14][15]

    • Ligand Effects: The choice of phosphine ligand can have a profound impact on the degree of isomerization. Some ligands may promote isomerization while others can help retain the original stereochemistry. Screening different ligands is a key strategy to control this outcome.

    • Reaction Conditions: Temperature and reaction time can also influence isomerization. Milder conditions and shorter reaction times are generally preferred to minimize unwanted isomerization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best palladium catalyst to use for Suzuki coupling of bromoalkenes?

    • A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, catalyst systems based on bulky, electron-rich phosphine ligands are often effective for the oxidative addition of bromoalkenes.[2] Commonly used precatalysts include those from the Buchwald and Fu groups, which are designed to generate the active Pd(0) species efficiently.

  • Q2: How do I properly degas my reaction mixture?

    • A2: A common and effective method is the "freeze-pump-thaw" technique, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times. Alternatively, bubbling an inert gas (N₂ or Ar) through the solvent for an extended period (20-30 minutes) can also be effective for many applications.

  • Q3: Can I run a Suzuki coupling reaction open to the air?

    • A3: While some modern, highly active catalyst systems show some tolerance to air, it is generally not recommended for Suzuki couplings, especially when trying to minimize side reactions like homocoupling. The presence of oxygen can lead to catalyst deactivation and the formation of byproducts.[1] Performing the reaction under an inert atmosphere is a crucial step for achieving high yields and reproducibility.

  • Q4: My boronic acid is poorly soluble in the reaction solvent. What can I do?

    • A4: Poor solubility can hinder the reaction. You can try using a co-solvent system to improve solubility. For example, adding a small amount of a more polar solvent like DMF or using a phase-transfer catalyst might help. Alternatively, converting the boronic acid to a more soluble boronate ester could be a viable strategy.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield and formation of side products in Suzuki coupling reactions.

Table 1: Effect of Phosphine Ligand on Yield

LigandBromoalkene SubstrateBoronic Acid SubstrateYield (%)Reference
JackiePhos2,4-dibromoanisolePhenylboronic acid81 (C2-selectivity)[16]
BrettPhos2,4-dibromoanisolePhenylboronic acidLow (poor selectivity)[16]
tBuBrettPhos2,4-dibromoanisolePhenylboronic acidLow (C4-selectivity)[16]
JohnPhos2,4-dibromoanisolePhenylboronic acidHigh conversion, poor selectivity[16]
SPhos2,4-dibromoanisolePhenylboronic acidMajor diarylated product[16]

Table 2: Effect of Base on Yield

BaseBromoalkene SubstrateBoronic Acid SubstrateSolventYield (%)Reference
K₂CO₃BromobenzenePhenylboronic acidDMF/H₂OHigh[4]
Na₂CO₃BromobenzenePhenylboronic acidDMF/H₂OHigh[4][5]
Et₃NBromobenzenePhenylboronic acidDMF/H₂OHigh[4]
Cs₂CO₃BromobenzenePhenylboronic acidDMF/H₂OLess effective[4]
KFAryl BromidesArylboronic acidsVariousEffective, suppresses side reactions[17]
KOHAryl BromidesArylboronic acidsVariousFavored side reactions with hindered ligands[17]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromoalkene

This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromoalkene (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition:

    • Degas the chosen solvent (e.g., dioxane/water 4:1) by bubbling with an inert gas for 20-30 minutes.

    • Add the degassed solvent to the flask via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the bromoalkene).

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed complex).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or another appropriate method.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂(R²) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans_complex->Product Bromoalkene R¹-X (Bromoalkene) Bromoalkene->OA_complex Boronic_acid R²-B(OH)₂ (Boronic Acid) Boronic_acid->Trans_complex Base Base Base->Trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_main Desired Suzuki Coupling cluster_homo Homocoupling cluster_proto Protodeboronation cluster_iso E/Z Isomerization R¹-X + R²-B(OH)₂ R¹-X + R²-B(OH)₂ R¹-R² R¹-R² R¹-X + R²-B(OH)₂->R¹-R² Pd(0) catalyst, Base Desired Product Desired Product R¹-R²->Desired Product 2 R²-B(OH)₂ 2 R²-B(OH)₂ R²-R² R²-R² 2 R²-B(OH)₂->R²-R² Pd(II), O₂ Side Products Side Products R²-R²->Side Products R²-B(OH)₂ R²-B(OH)₂ R²-H R²-H R²-B(OH)₂->R²-H H⁺ source R²-H->Side Products E-R¹-R² E-R¹-R² Z-R¹-R² Z-R¹-R² E-R¹-R²->Z-R¹-R² Pd catalyst Z-R¹-R²->Side Products Starting Materials Starting Materials Starting Materials->R¹-X + R²-B(OH)₂

Caption: Common side reactions observed in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Degas Degas solvents and use N₂/Ar Check_Inert->Degas No Check_Catalyst Is the catalyst/ligand appropriate? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Screen different phosphine ligands Check_Catalyst->Screen_Ligands No Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen different bases Check_Base->Screen_Bases No Check_Temp Is the temperature appropriate? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Check_Reagents Are reagents pure? Check_Temp->Check_Reagents Yes Optimize_Temp->Check_Reagents Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Success Improved Results Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A troubleshooting workflow for Suzuki coupling reactions.

References

Stability and storage conditions for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability, storage, and handling of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene (CAS No. 731772-91-1). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the known stability of this compound?

A2: Specific stability data is limited. However, compounds with similar functional groups (bromoalkenes and esters) can be sensitive to heat, light, and certain chemical conditions. The presence of the bromoalkene group suggests potential instability in the presence of strong bases and oxidizing agents.[1] The ester group may be susceptible to hydrolysis under acidic or basic conditions.

Q3: What are the known incompatibilities of this compound?

A3: Based on data for analogous compounds, this compound is likely incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances could lead to vigorous reactions and decomposition of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: While specific studies on the degradation of this compound are not widely published, potential degradation pathways can be inferred from its structure. These may include:

  • Hydrolysis: The ester functional group can hydrolyze to the corresponding carboxylic acid and ethanol, especially in the presence of acid or base and water.

  • Elimination/Substitution: The bromoalkene moiety may undergo elimination or substitution reactions, particularly when exposed to bases or nucleophiles.

  • Oxidation: The double bond is susceptible to oxidation.

  • Polymerization: Like many alkenes, there is a potential for polymerization upon exposure to heat, light, or certain initiators.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Low reaction yield or no reaction Poor reagent quality due to improper storage.- Ensure the compound has been stored under the recommended cool, dry, and dark conditions.- If degradation is suspected, purify the compound before use (e.g., by chromatography).
Incompatibility with reaction conditions.- Avoid using strong bases or oxidizing agents if they are not essential for the desired transformation.- If a base is required, consider using a non-nucleophilic or hindered base to minimize side reactions with the bromoalkene.
Appearance of unexpected byproducts in analysis (e.g., NMR, LC-MS) Degradation of the starting material.- Check for the presence of the corresponding carboxylic acid (from ester hydrolysis) or other potential degradation products.- Run a blank reaction with the solvent and reagents (excluding the substrate) to identify any impurities.
Side reactions.- The bromoalkene can undergo various side reactions. Consider adjusting the reaction temperature, time, or the nature of the catalyst and reagents.
Inconsistent results between experimental runs Variable reagent quality.- Use a fresh bottle of the compound or purify the existing stock.- Ensure consistent storage conditions for all aliquots of the reagent.
Presence of atmospheric moisture or oxygen.- For sensitive reactions, use anhydrous solvents and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Workflows

General Handling and Dispensing Workflow

The following workflow is recommended for handling this compound to minimize degradation and ensure experimental consistency.

cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction storage Store at 2-8°C in a dry, dark place equilibration Allow container to reach room temperature storage->equilibration Retrieve inert_atm Blanket with inert gas (N2 or Ar) equilibration->inert_atm Before opening dispense Dispense required amount using a clean, dry syringe or spatula inert_atm->dispense reaction_setup Add to reaction vessel under inert atmosphere dispense->reaction_setup

Caption: Recommended workflow for handling this compound.

Logical Relationship of Stability Factors

This diagram illustrates the key factors that can influence the stability of this compound.

cluster_factors Factors Affecting Stability compound This compound heat Heat compound->heat sensitive to light Light compound->light sensitive to moisture Moisture compound->moisture sensitive to strong_base Strong Bases compound->strong_base sensitive to oxidizing_agent Oxidizing Agents compound->oxidizing_agent sensitive to

Caption: Factors influencing the stability of the compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in catalytic reactions. The following sections offer insights into optimizing catalyst loading to enhance reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for cross-coupling reactions involving aryl bromides like this compound?

A1: Typical catalyst loading for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions can vary significantly based on the specific reaction conditions, including the choice of ligand, base, and solvent. However, a general starting point for optimization is often in the range of 0.1 to 5 mol%. For highly efficient catalytic systems, loadings can be much lower, sometimes in the parts per million (ppm) range. It is crucial to perform optimization studies to determine the ideal loading for your specific application.

Q2: How does catalyst loading impact the reaction outcome?

A2: Catalyst loading directly influences reaction kinetics, product yield, and purity.

  • Insufficient loading can lead to slow or incomplete conversion of the starting material.

  • Excessive loading , on the other hand, can increase the cost of the process, lead to the formation of side products due to unwanted side reactions, and complicate product purification due to higher residual catalyst levels.[1][2] For instance, higher catalyst loadings might promote side reactions of the catalyst and/or ligands, generating noticeable side products.[1][2]

Q3: What are the common signs of catalyst deactivation?

A3: Catalyst deactivation can manifest as a stalled or sluggish reaction, a decrease in the expected yield, or the formation of byproducts. One common cause of deactivation in palladium-catalyzed reactions is the aggregation of the palladium catalyst into inactive palladium black. This can sometimes be visually observed as a black precipitate. Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can also be a reason for low catalytic activity.[3]

Q4: Can the choice of ligand affect the optimal catalyst loading?

A4: Absolutely. The ligand plays a critical role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The use of bulky, electron-rich phosphine ligands, for example, can often enhance catalytic activity, allowing for lower catalyst loadings.[4] Varying the amount of ligand relative to the palladium source can also alter the reaction outcome.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Inefficient precatalyst reduction (for Pd(II) sources). 4. Poor quality of reagents or solvents.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). 2. Ensure rigorous degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst.[5] 3. If using a Pd(II) precatalyst, consider adding a reducing agent or ensuring the reaction conditions facilitate in situ reduction to Pd(0).[3] 4. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Side Products (e.g., Homocoupling) 1. High catalyst loading. 2. Presence of oxygen. 3. Inappropriate ligand-to-metal ratio.1. Decrease the catalyst loading.[1][2] 2. Improve degassing procedures. Higher oxygen levels can lead to an increase in homocoupling.[5] 3. Optimize the ligand-to-palladium ratio.
Inconsistent Results 1. Inconsistent quality of catalyst or reagents. 2. Variations in reaction setup and degassing. 3. Inhomogeneous mixing.1. Use a consistent source and batch of catalyst and reagents. 2. Standardize the reaction setup, including glassware, stirring rate, and degassing time. 3. Ensure efficient stirring, especially for heterogeneous reaction mixtures.
Difficulty in Product Purification 1. High residual catalyst in the product.1. Reduce the catalyst loading to the minimum effective amount. 2. Employ appropriate workup and purification techniques, such as filtration through celite or silica gel, or using scavenger resins to remove residual palladium.

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the desired amount of the palladium catalyst and any additional ligand. For an initial screen, prepare several reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).

  • Solvent Addition: Add the degassed solvent(s) to the Schlenk flask containing the reactants.

  • Reaction Initiation: Add the catalyst/ligand to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Workup and Analysis: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product to determine the conversion and yield for each catalyst loading.

Data Presentation:

The results of the optimization study should be tabulated for clear comparison.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
0.5246558
1.0129588
2.089892
5.089891

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Reaction Scope (Substrate, Reagents) reagents Prepare High-Purity Reagents and Solvents start->reagents setup Set up Parallel Reactions with Varying Catalyst Loading reagents->setup monitor Monitor Reaction Progress (TLC, GC/LC-MS) setup->monitor workup Workup and Isolate Product monitor->workup analyze Analyze Yield and Purity (NMR, HPLC) workup->analyze compare Compare Results and Identify Optimal Loading analyze->compare further_opt Further Optimization? (Ligand, Base, Temp.) compare->further_opt If necessary end end compare->end Final Protocol

Caption: Workflow for optimizing catalyst loading.

Troubleshooting Logic for Low Reaction Yield

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Reaction Yield loading Is Catalyst Loading Sufficient? start->loading deactivation Is Catalyst Deactivated? loading->deactivation No sol1 Increase Catalyst Loading loading->sol1 Yes reduction Is Pre-catalyst Reduced? (for Pd(II)) deactivation->reduction No sol2 Improve Degassing deactivation->sol2 Yes degassing Is Degassing Adequate? reduction->degassing No sol3 Add Reducing Agent / Use Pd(0) reduction->sol3 Yes reagents Are Reagents/Solvents Pure? degassing->reagents Yes degassing->sol2 No temp Is Temperature Optimal? reagents->temp Yes sol4 Purify Reagents/Solvents reagents->sol4 No sol5 Optimize Temperature temp->sol5 No

Caption: Troubleshooting flowchart for low yield.

References

Preventing debromination of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists prevent unwanted debromination and other side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to debromination?

A1: this compound is a valuable organic building block. Its reactivity stems from the bromine atom being positioned on a carbon adjacent to a double bond, classifying it as an allylic bromide. This position makes the carbon-bromine bond highly susceptible to cleavage. The reason for this reactivity is the stability of the resulting allylic radical intermediate, which is stabilized by resonance, delocalizing the unpaired electron across the adjacent pi-system of the double bond.[1][2][3][4] This inherent stability, which is advantageous for certain reactions, also provides a low-energy pathway for undesired reactions like debromination, where the bromine atom is replaced by a hydrogen atom.

Q2: I am observing a significant amount of the debrominated byproduct, 4-(4-carboethoxyphenyl)-1-butene, in my cross-coupling reaction. What are the likely causes?

A2: Observing the debrominated byproduct is a common issue in cross-coupling reactions (e.g., Suzuki, Stille, Negishi). Several factors related to your reaction conditions could be the cause:

  • Reaction Kinetics: If the desired catalytic step (like reductive elimination) is slow, side reactions such as protodehalogenation (reaction with a proton source) can become competitive.

  • Catalyst System: The choice of palladium catalyst and ligands is critical. Some ligands may not be bulky enough to prevent side reactions. For instance, Pd(PPh₃)₄ is a common but sometimes less effective catalyst compared to more modern systems with bulkier ligands.[5]

  • Solvent Effects: Solvents like DMF and dioxane have been observed to promote more dehalogenation in some cases compared to less polar solvents like toluene.[5]

  • Base: The base used can influence the reaction outcome. Some bases might promote protonolysis or other side reactions.

  • Impurities: The presence of water or other protic impurities in your reagents or solvent can serve as a proton source for the debromination reaction.

Q3: How can I specifically minimize debromination when using this compound in a Suzuki-Miyaura cross-coupling reaction?

A3: To minimize debromination in a Suzuki-Miyaura coupling, a systematic optimization of your reaction conditions is recommended. Consider the following adjustments:

  • Catalyst and Ligand: Switch to a palladium catalyst system with bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos, or dppf). These can accelerate the reductive elimination step, outcompeting the debromination pathway.[5]

  • Solvent: If you are using a polar aprotic solvent like DMF, consider switching to toluene or 1,4-dioxane. Ensure the solvent is thoroughly degassed and anhydrous.[5]

  • Base: Use a milder base such as K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dried before use.

  • Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions. Sometimes, microwave irradiation can be beneficial as it can accelerate the desired reaction significantly, reducing overall reaction time and minimizing byproduct formation.[5]

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Q4: What are the best practices for storing and handling this compound to ensure its stability?

A4: Like many reactive allylic bromides, this compound should be handled with care to prevent degradation. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (Argon or Nitrogen). Exposure to light, moisture, and air can lead to decomposition over time. It is advisable to use the compound as fresh as possible and to re-test its purity if it has been stored for an extended period.

Troubleshooting Guide: Debromination Side Reaction

This table provides a quick reference for troubleshooting the formation of the debrominated byproduct, 4-(4-carboethoxyphenyl)-1-butene.

Symptom / Observation Potential Cause Recommended Solution(s)
High percentage (>10%) of debrominated byproduct observed by GC/MS or NMR. 1. Inefficient catalyst system.2. Protic impurities in the reaction.3. Sub-optimal solvent choice.1. Change the ligand to a bulkier, more electron-rich one (e.g., dppf, SPhos). Consider a different Pd precursor.2. Use anhydrous solvents and dry reagents. Ensure the base is anhydrous.3. Switch from DMF/Dioxane to Toluene.[5]
Reaction is sluggish and produces the byproduct over time. The rate of the desired cross-coupling is too slow, allowing the side reaction to occur.1. Gently increase the temperature or consider using microwave heating to accelerate the reaction.2. Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
Debromination varies significantly between batches. Inconsistent quality of reagents or reaction setup.1. Ensure all reagents are of high purity.2. Standardize the degassing procedure and ensure a robust inert atmosphere for every reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize debromination.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Toluene, anhydrous (degassed)

  • Water, deionized (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Add degassed toluene and degassed water via syringe to create a 10:1 toluene/water solvent system (concentration of the limiting reagent approx. 0.1 M).

  • Stir the reaction mixture vigorously at 80-90 °C.

  • Monitor the reaction progress by TLC or GC/MS every hour. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction versus the competing debromination (protodehalogenation) side reaction.

G sub Allylic Bromide (R-Br) pd2_oa Oxidative Addition Intermediate (R-Pd(II)L2-Br) sub->pd2_oa Oxidative Addition bor Boronic Acid (Ar-B(OH)2) inv1 bor->inv1 base Base base->inv1 pd0 Pd(0)L2 Active Catalyst pd0->pd2_oa pd2_tm Transmetalation Intermediate (R-Pd(II)L2-Ar) pd2_oa->pd2_tm inv2 pd2_oa->inv2 pd2_tm->pd0 prod Desired Product (R-Ar) pd2_tm->prod Reductive Elimination byprod Debrominated Byproduct (R-H) inv1->pd2_tm Transmetalation inv2->byprod Undesired Protonolysis G start Debromination Byproduct Observed check_reagents Are reagents and solvents anhydrous? start->check_reagents dry_reagents Dry solvents/reagents. Use fresh materials. check_reagents->dry_reagents No check_catalyst Is catalyst system optimal? check_reagents->check_catalyst Yes rerun Re-run experiment dry_reagents->rerun change_ligand Switch to bulkier ligand (e.g., dppf, SPhos). check_catalyst->change_ligand No check_conditions Are conditions (solvent, temp) optimized? check_catalyst->check_conditions Yes change_ligand->rerun change_solvent Switch solvent (e.g., to Toluene). check_conditions->change_solvent No, try solvent lower_temp Lower reaction temperature. check_conditions->lower_temp No, try temp fail Problem persists. Consult specialist. check_conditions->fail Yes change_solvent->rerun lower_temp->rerun

References

Removal of palladium catalyst from 2-Bromo-4-(4-carboethoxyphenyl)-1-butene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from reactions involving the synthesis of compounds such as 2-Bromo-4-(4-carboethoxyphenyl)-1-butene.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Issue 1: Residual Palladium Levels Remain High After Initial Purification

  • Possible Cause: The chosen purification method may not be optimal for the specific palladium species present in the reaction mixture. The state of palladium (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of a given removal technique.[1]

  • Solution:

    • Characterize the Palladium Species: If possible, try to determine the nature of the palladium species.

    • Select an Appropriate Scavenger: Different scavengers have varying affinities for different palladium species. Thiol-based scavengers are generally effective for a range of palladium forms.[2][3]

    • Optimize Scavenging Conditions: Increase the amount of scavenger, reaction time, or temperature.[4]

    • Sequential Treatment: Consider a two-step process. For example, an initial filtration through celite or silica gel to remove bulk palladium, followed by treatment with a high-affinity scavenger.[5]

Issue 2: Significant Product Loss During Palladium Removal

  • Possible Cause: The chosen adsorbent, such as activated carbon, can non-selectively adsorb the product along with the palladium catalyst.[1][6]

  • Solution:

    • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon necessary for effective palladium removal.

    • Switch to a More Selective Scavenger: Functionalized silica or polymer-based scavengers often exhibit higher selectivity for the metal catalyst over the organic product.[2][6]

    • Optimize Elution: If using column chromatography or solid-phase extraction, carefully select the solvent system to ensure efficient elution of the product while retaining the palladium complex.

Issue 3: Inconsistent Results in Palladium Removal

  • Possible Cause: Variability in the reaction work-up, scavenger quality, or experimental conditions can lead to inconsistent palladium removal.

  • Solution:

    • Standardize the Work-up Procedure: Ensure consistent work-up steps prior to palladium removal.

    • Use High-Quality Scavengers: The performance of scavengers can vary between suppliers.[7] It is advisable to test scavengers from different sources.

    • Control Experimental Parameters: Precisely control parameters such as temperature, stirring rate, and reaction time during the scavenging process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel can remove heterogeneous palladium catalysts and some precipitated palladium species.[5]

  • Adsorption on Activated Carbon: Activated carbon is a cost-effective adsorbent for palladium, though it can sometimes lead to product loss.[1][8][9]

  • Use of Metal Scavengers: These are materials functionalized with ligands that have a high affinity for palladium, such as thiol or amine groups. They are often highly efficient and selective.[10][11][12]

  • Chromatography: Column chromatography can effectively separate the product from the palladium catalyst.[5]

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.[5]

Q2: How do I choose the right palladium scavenger?

A2: The choice of scavenger depends on several factors:

  • The nature of the palladium catalyst and its likely form in the reaction mixture.

  • The solvent system used in the reaction.

  • The functional groups present in your product molecule.

  • The desired final palladium concentration.

It is often recommended to screen a small number of different scavengers to identify the most effective one for your specific application.[1]

Q3: How can I quantify the amount of residual palladium in my product?

A3: Inductively Coupled Plasma (ICP) analysis, specifically ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), is the most common and accurate method for quantifying trace levels of palladium.[10]

Q4: What are the acceptable limits for palladium in pharmaceutical ingredients?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for elemental impurities. For palladium, the oral concentration limit is typically 10 ppm.[1][8]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency for Different Methods

Removal MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Scavengers
MP-TMT33,000< 200> 99.4[10]
MP-TMT500 - 800< 10> 98[10]
PhosphonicS SPM322100 (from Pd(OAc)₂)< 10.5> 99.5[11]
Si-Thiol12501299.0[8]
Si-Thiol & Si-Thiourea2400≤ 16> 99.3[2]
SiliaMetS Thiol> 13002> 99.8[3]
Activated Carbon
Carboxen® 56412501299.0[8]
Darco KB-B300< 1> 99.7[1]
Activated Carbon1250~15088.0[6]

Note: Efficiency can be highly dependent on the specific reaction conditions, substrate, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite/Silica Gel

  • Preparation: Place a plug of cotton or glass wool at the bottom of a sintered glass funnel or a chromatography column.

  • Packing: Add a 1-2 cm thick layer of celite or silica gel onto the plug. Gently tap the funnel or column to ensure even packing.

  • Pre-wetting: Pre-wet the celite/silica pad with the solvent used to dissolve the reaction mixture.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent.[5]

  • Filtration: Carefully pour the diluted reaction mixture onto the celite/silica pad.

  • Washing: Wash the pad with additional solvent to ensure all the product is collected.[5]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product with reduced palladium content.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Selection: Choose an appropriate solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT).

  • Addition: To the solution of the crude product in an appropriate solvent, add the scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating may improve efficiency.

  • Filtration: Filter the mixture to remove the scavenger, which now contains the bound palladium.[4]

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.

Protocol 3: Palladium Removal using Activated Carbon

  • Addition: To a solution of the crude product, add activated carbon (e.g., 10-50 wt% relative to the product).

  • Stirring: Stir the suspension at room temperature or with gentle heating for a specified period (e.g., 1-18 hours).[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the carbon cake with the solvent to minimize product loss.

  • Concentration: Combine the filtrates and concentrate to obtain the purified product.

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_methods Palladium Removal Methods cluster_analysis Analysis & Further Steps start Crude Reaction Mixture (Containing Product and Pd Catalyst) filtration Filtration (Celite/Silica) start->filtration Initial Bulk Removal scavenging Scavenging (e.g., Thiol Resin) start->scavenging High Efficiency Removal carbon Activated Carbon Treatment start->carbon Cost-Effective Removal analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenging->analysis carbon->analysis product Purified Product (<10 ppm Pd) analysis->product Success reprocess Re-process if Pd > 10 ppm analysis->reprocess Failure reprocess->scavenging

Caption: Workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Pd? cause1 Suboptimal Method? start->cause1 Yes cause2 Product Loss? start->cause2 No solution1 Change Scavenger or Optimize Conditions cause1->solution1 cause3 Inconsistent Results? cause2->cause3 No solution2 Use Selective Scavenger or Reduce Adsorbent cause2->solution2 Yes solution3 Standardize Protocol and Use High-Quality Reagents cause3->solution3 Yes

Caption: Decision tree for troubleshooting palladium removal.

References

Technical Support Center: Synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically involves a Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Miyaura Borylation of Ethyl 4-bromobenzoate

Question 1: Why is the Miyaura borylation reaction showing low conversion of ethyl 4-bromobenzoate to the desired boronic ester?

Answer: Low conversion in the Miyaura borylation can be attributed to several factors. A primary cause is often the quality and activity of the palladium catalyst. Ensure the catalyst, such as PdCl₂(dppf), is fresh and has been stored under an inert atmosphere. Catalyst deactivation can occur due to the presence of oxygen or moisture in the reaction. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Another common issue is the choice and quality of the base. Potassium acetate (KOAc) is frequently used, and it should be anhydrous. The reaction temperature may also need optimization. While a typical temperature is around 80-90 °C, increasing it slightly may improve conversion, but be mindful of potential side reactions. Finally, ensure the stoichiometry of the reagents is correct, particularly the bis(pinacolato)diboron (B₂pin₂), which is often used in a slight excess (1.1-1.5 equivalents).

Question 2: I am observing significant formation of byproducts, such as the homocoupling of ethyl 4-bromobenzoate. How can I minimize this?

Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by several strategies. Firstly, ensure that the reaction is free of oxygen, as oxidative processes can promote homocoupling. Secondly, the choice of ligand is crucial. A bulky, electron-rich phosphine ligand can favor the desired cross-coupling pathway over homocoupling. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a catalyst with a more specialized ligand.

The reaction temperature can also play a role. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can help to suppress byproduct formation. Additionally, the slow addition of the aryl halide to the reaction mixture can sometimes reduce the instantaneous concentration of the substrate and thereby minimize homocoupling.

Step 2: Suzuki-Miyaura Coupling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 2,3-Dibromopropene

Question 3: The Suzuki-Miyaura coupling reaction is giving a low yield of the final product, this compound. What are the likely causes?

Answer: Low yield in the Suzuki-Miyaura coupling step can be due to several factors. The most common issues include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For coupling with a vinyl bromide, a catalyst system with high activity is needed. Consider using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases may be necessary.

  • Protodeborylation of the Boronic Ester: The boronic ester can be susceptible to hydrolysis (protodeborylation) back to the arene, especially in the presence of water and a strong base. Using anhydrous solvents and a carefully chosen base can mitigate this. Running the reaction under conditions that favor a fast coupling can also outcompete the protodeborylation.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation. A typical range for this type of coupling is 60-100 °C.

Question 4: I am observing the formation of a significant amount of the di-substituted product instead of the desired mono-substituted this compound. How can I improve the selectivity?

Answer: Achieving selective mono-coupling with a di-halogenated substrate like 2,3-dibromopropene can be challenging. The key is to exploit the different reactivities of the two bromine atoms. In 2,3-dibromopropene, the vinylic bromine is generally more reactive in Suzuki-Miyaura coupling than the allylic bromine. To enhance selectivity:

  • Control Stoichiometry: Use a slight excess of the di-bromo reagent (e.g., 1.2-1.5 equivalents) relative to the boronic ester.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the boronic ester is consumed to prevent further reaction at the second bromine position. Lowering the reaction temperature may also improve selectivity.

  • Catalyst System: Some catalyst systems may offer better selectivity. A less reactive catalyst might favor the more reactive vinylic C-Br bond.

Question 5: The purification of the final product is proving difficult due to the presence of residual palladium and other byproducts. What are the best practices for purification at scale?

Answer: Residual palladium is a common issue in large-scale cross-coupling reactions and must be removed, especially for pharmaceutical applications. Several strategies can be employed:

  • Aqueous Workup: A thorough aqueous workup with a chelating agent like EDTA or N-acetylcysteine can help to remove palladium salts.

  • Scavengers: Various commercial palladium scavengers (e.g., silica-based thiols or amines) can be added to the crude product solution to bind and remove the palladium.

  • Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification and can significantly reduce palladium levels.

  • Chromatography: While less ideal for very large scales, column chromatography over silica gel can be used for purification.

For other byproducts, a combination of aqueous extraction, crystallization, and/or chromatography is typically required.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Flammable Solvents: The use of flammable solvents like dioxane or THF requires appropriate engineering controls to prevent ignition.

  • Pyrophoric Reagents: If using strong bases like organolithiums for any reason, their pyrophoric nature must be managed carefully.

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. Proper temperature monitoring and control are essential to prevent thermal runaways.

  • Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with appropriate personal protective equipment. Some phosphine ligands can be toxic and/or air-sensitive.

  • Halogenated Reagents: 2,3-Dibromopropene is a lachrymator and should be handled in a well-ventilated fume hood.

Q2: How critical is the quality of the starting materials for a successful scale-up?

A2: The quality of starting materials is extremely critical. Impurities in the ethyl 4-bromobenzoate, bis(pinacolato)diboron, or 2,3-dibromopropene can inhibit the catalyst, lead to side reactions, and complicate purification. It is essential to use high-purity reagents and to characterize them before use.

Q3: Can the two synthetic steps (Miyaura borylation and Suzuki-Miyaura coupling) be performed in a one-pot procedure?

A3: A one-pot procedure is potentially feasible and can offer advantages in terms of efficiency and waste reduction. However, the conditions for the two reactions need to be compatible. This would typically involve performing the Miyaura borylation first, and then adding the second coupling partner (2,3-dibromopropene), additional base, and potentially more catalyst and ligand directly to the reaction mixture. A thorough optimization of the reaction conditions would be necessary to ensure a high yield and purity of the final product.

Quantitative Data from Analogous Reactions

The following tables summarize representative quantitative data from literature for reactions analogous to the proposed synthetic steps.

Table 1: Miyaura Borylation of Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-bromobenzoatePdCl₂(dppf) (3)KOAcDioxane8512~90
24-BromotoluenePd(OAc)₂ (2) / SPhos (4)KOAcDioxane1001695
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)KOAcDMF80688

Table 2: Suzuki-Miyaura Coupling of Arylboronic Esters with Vinyl Bromides

EntryArylboronic EsterVinyl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid pinacol ester1-Bromo-2-phenylethenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acid pinacol ester1,2-DibromoethenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Dioxane80875 (mono)
3Naphthylboronic acid pinacol ester3-Bromo-2-methylpropenePd(dppf)Cl₂ (5)Cs₂CO₃THF/H₂O701682

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Lab Scale)
  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-bromobenzoate (10.0 g, 43.7 mmol), bis(pinacolato)diboron (12.2 g, 48.1 mmol), and potassium acetate (12.9 g, 131 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (150 mL) via cannula.

  • Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (1.07 g, 1.31 mmol).

  • Heat the reaction mixture to 85 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a white solid.

Step 2: Synthesis of this compound (Lab Scale)
  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (10.0 g, 36.2 mmol), 2,3-dibromopropene (6.5 mL, 54.3 mmol), and potassium carbonate (15.0 g, 108.6 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a mixture of toluene (120 mL) and water (30 mL).

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.25 g, 1.09 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling start1 Ethyl 4-bromobenzoate + B₂pin₂ + KOAc reagents1 PdCl₂(dppf) Dioxane, 85 °C start1->reagents1 product1 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reagents1->product1 start2 Boronic Ester (from Step 1) + 2,3-Dibromopropene + K₂CO₃ product1->start2 Purified Intermediate reagents2 Pd(PPh₃)₄ Toluene/H₂O, 90 °C start2->reagents2 product2 This compound reagents2->product2

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Suzuki cluster_checks Initial Checks cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield in Suzuki Coupling? check_conversion Incomplete Conversion? start->check_conversion check_byproducts Significant Byproducts? start->check_byproducts sol_catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/XPhos) check_conversion->sol_catalyst Yes sol_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conversion->sol_base Yes sol_temp Optimize Temperature check_conversion->sol_temp Yes sol_protodeborylation Use Anhydrous Solvents Ensure fast coupling check_byproducts->sol_protodeborylation Protodeborylation sol_homocoupling Degas Thoroughly Lower Temperature check_byproducts->sol_homocoupling Homocoupling sol_disubstitution Adjust Stoichiometry Monitor Reaction Time check_byproducts->sol_disubstitution Di-substitution

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

Technical Support Center: Troubleshooting Vinyl Bromide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates in vinyl bromide cross-coupling reactions. The content is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a vinyl bromide is sluggish and gives low yields. What are the most common causes?

Low yields in Suzuki-Miyaura couplings with vinyl bromides can stem from several factors. Common issues include inefficient catalyst activity, problems with the base, or substrate decomposition.[1][2] The choice of palladium catalyst and ligands is crucial; less reactive vinyl bromides may require more electron-rich and bulky phosphine ligands to promote efficient oxidative addition.[1] Additionally, the base plays a critical role in activating the boronic acid partner, and its choice can significantly impact the reaction outcome.[3] Inadequate degassing of the reaction mixture can lead to oxygen-induced side reactions, such as homocoupling of the boronic acid, which consumes the starting material and reduces the yield of the desired product.[4]

Q2: I am observing significant amounts of homocoupling (Glaser-Hay side reaction) in my Sonogashira coupling with a vinyl bromide. How can I minimize this?

The Glaser-Hay homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when the cross-coupling reaction is slow.[5][6] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[5] To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions.[7][8] If homocoupling persists, consider using a copper-free Sonogashira protocol.[6] For less reactive vinyl bromides, switching to a more active palladium catalyst system or using a higher reaction temperature might be necessary to favor the desired cross-coupling pathway.[9]

Q3: My Heck reaction with a vinyl bromide is not proceeding to completion. What parameters should I investigate?

Incomplete conversion in a Heck reaction involving a vinyl bromide can be due to several factors, including catalyst deactivation, suboptimal base or solvent selection, or issues with the alkene coupling partner. The choice of base is critical, with common options including tertiary amines or inorganic bases like potassium carbonate.[10] The solvent can also have a significant effect on reaction rate and selectivity.[11] For electron-rich olefins, regioselectivity can be an issue, and careful optimization of ligands and additives may be required.[12] Catalyst deactivation can occur at higher temperatures, so it is important to find an optimal temperature that allows for a reasonable reaction rate without compromising catalyst stability.[13]

Q4: I am struggling with the Stille coupling of a vinyl bromide. What are some key considerations for improving the yield?

Successful Stille couplings depend on the efficient transmetalation of the organotin reagent to the palladium center. The reactivity of the organotin reagent is a key factor, and the choice of the tin substituent can influence the rate of transmetalation.[14] Additives such as copper(I) salts or fluoride ions can sometimes accelerate the reaction.[15][16] As with other cross-coupling reactions, the choice of palladium catalyst and ligand is crucial for achieving good yields, especially with less reactive vinyl bromides.[17]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in your Suzuki-Miyaura reaction with a vinyl bromide, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Ligand: For vinyl bromides, electron-rich and bulky phosphine ligands often improve catalytic activity. Consider screening ligands such as those from the Buchwald or CataCXium families.[18]

    • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active Pd(0) catalyst.[18]

  • Optimize the Base:

    • The base is crucial for activating the boronic acid.[3][19] Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate.[2]

  • Solvent Selection:

    • The reaction can be sensitive to the solvent.[18] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[20]

  • Temperature Control:

    • While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[13] Determine the optimal temperature for your specific substrate combination.

  • Ensure Rigorous Degassing:

    • Oxygen can deactivate the palladium catalyst and promote unwanted side reactions like homocoupling.[4] Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[1]

Table 1: Effect of Base and Ligand on Suzuki-Miyaura Coupling Yield

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10085
3Pd(dppf)Cl₂-Cs₂CO₃DMF8092

Note: This table is a generalized representation and actual results will vary based on the specific substrates used.

Issue 2: Poor Yields in Sonogashira Coupling

Low yields in Sonogashira couplings of vinyl bromides are often due to a combination of factors including catalyst inefficiency and competing side reactions.

Troubleshooting Workflow for Low Sonogashira Yields

Sonogashira_Troubleshooting cluster_copper Copper Co-catalyst cluster_palladium Palladium Catalyst Start Low Yield Copper Optimize Copper Co-catalyst Start->Copper Palladium Evaluate Palladium Catalyst Copper->Palladium Cu_Source Vary Cu(I) Source (e.g., CuI) Copper->Cu_Source Cu_Free Consider Copper-Free Conditions Copper->Cu_Free Base Select Appropriate Base Palladium->Base Pd_Ligand Screen Ligands (e.g., PPh3, Xantphos) Palladium->Pd_Ligand Pd_Loading Adjust Catalyst Loading Palladium->Pd_Loading Solvent Screen Solvents Base->Solvent Anaerobic Ensure Anaerobic Conditions Solvent->Anaerobic Result Improved Yield Anaerobic->Result

Caption: A workflow for troubleshooting low yields in Sonogashira coupling reactions.

Detailed Steps:

  • Optimize the Copper Co-catalyst:

    • The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.[7][9] However, an excess of copper can promote homocoupling. Optimize the loading of the copper source (typically CuI).[21]

    • If homocoupling is a significant issue, consider switching to a copper-free protocol.[6]

  • Evaluate the Palladium Catalyst:

    • The choice of palladium catalyst and ligand is critical. For vinyl bromides, catalysts like Pd(PPh₃)₂Cl₂ or in situ generated catalysts from a palladium source and a phosphine ligand are commonly used.[9][22]

  • Select an Appropriate Base:

    • An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the generated HX.[7][22] The choice and amount of base can be critical.

  • Solvent Screening:

    • Solvents like THF, DMF, or the amine base itself can be used. The solubility of the starting materials and intermediates in the chosen solvent is important for reaction efficiency.[6][9]

  • Maintain Strictly Anaerobic Conditions:

    • Oxygen promotes the undesirable Glaser-Hay homocoupling of the alkyne.[5] Rigorous degassing and maintaining an inert atmosphere (argon or nitrogen) are crucial for success.[8]

Issue 3: Inefficient Heck Reaction

For inefficient Heck reactions with vinyl bromides, focus on the catalyst system, base, and reaction conditions.

Troubleshooting Workflow for Inefficient Heck Reactions

Heck_Troubleshooting cluster_catalyst Catalyst System cluster_base Base Selection Start Inefficient Reaction Catalyst Optimize Catalyst System Start->Catalyst Base Screen Bases Catalyst->Base Ligand Vary Ligand (Phosphine vs. NHC) Catalyst->Ligand Pd_Source Test Pd Sources (e.g., Pd(OAc)2) Catalyst->Pd_Source Alkene Evaluate Alkene Partner Base->Alkene Base_Type Organic (e.g., Et3N) vs. Inorganic (e.g., K2CO3) Base->Base_Type Additives Consider Additives Alkene->Additives Result Improved Efficiency Additives->Result

Caption: A workflow for troubleshooting inefficient Heck reactions.

Detailed Steps:

  • Optimize the Catalyst System:

    • The nature of the ligand can significantly influence the outcome of the Heck reaction.[23] Both phosphine ligands and N-heterocyclic carbenes (NHCs) have been successfully employed.[10]

    • Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[10]

  • Screen Bases:

    • A variety of organic and inorganic bases can be used. The choice of base can affect the reaction rate and selectivity.[10]

  • Evaluate the Alkene Partner:

    • Electron-poor alkenes are generally more reactive in the Heck reaction. For electron-rich alkenes, regioselectivity can be a challenge, and specialized conditions may be required.[12]

  • Consider Additives:

    • In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve the reaction rate and yield, especially in biphasic systems.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[18][24]

General Procedure for Sonogashira Coupling of a Vinyl Bromide
  • To a solution of the vinyl bromide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[9]

  • Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-10 equiv).[9][22]

  • Add the terminal alkyne (1.0-1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.[22]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Heck Reaction of a Vinyl Bromide
  • In a sealed tube or Schlenk flask under an inert atmosphere, combine the vinyl bromide (1.0 equiv), the alkene (1.1-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if required, e.g., a phosphine ligand), and the base (e.g., triethylamine or potassium carbonate, 1.2-2.5 equiv).

  • Add the degassed solvent (e.g., DMF, NMP, or acetonitrile).[10][13]

  • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove any inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel organic compounds, a multi-faceted analytical approach is crucial for unambiguous identification and characterization. This guide provides a comparative overview of key analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the analysis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. This document outlines the expected data from each technique, offers detailed experimental protocols, and presents a theoretical fragmentation pathway for mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry is expected to provide valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Predicted Mass Spectrum Data

Due to the absence of a publicly available mass spectrum for this compound, the following table summarizes the predicted key fragments based on the known fragmentation patterns of its constituent functional groups: bromoalkenes and ethyl benzoate derivatives. The presence of bromine is a key diagnostic feature, as it will produce a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) for any fragment containing a bromine atom, owing to the natural abundance of the 79Br and 81Br isotopes.[1][2]

Predicted m/z Proposed Fragment Ion Interpretation
282/284[C13H15BrO2]+Molecular ion (M+) peak, showing the isotopic pattern of one bromine atom.
203[C13H15O2]+Loss of a bromine radical (•Br) from the molecular ion.
237/239[C11H10BrO]+Loss of an ethoxy radical (•OCH2CH3) from the molecular ion.
254/256[C11H11BrO2]+Loss of ethylene (C2H4) from the ethyl ester group of the molecular ion.
175[C11H11O2]+Benzylic cleavage, loss of C2H4Br radical.
149[C9H5O2]+Formation of the 4-carboethoxyphenyl cation.
121[C8H9O]+Further fragmentation of the carboethoxyphenyl moiety.
105[C7H5O]+Loss of ethylene from the m/z 149 fragment.
77[C6H5]+Phenyl cation from the fragmentation of the aromatic ring.
Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

G M [C13H15BrO2]+• m/z 282/284 F1 [C13H15O2]+ m/z 203 M->F1 - •Br F2 [C11H10BrO]+ m/z 237/239 M->F2 - •OCH2CH3 F3 [C11H11BrO2]+ m/z 254/256 M->F3 - C2H4 F4 [C9H9O2]+ m/z 149 F1->F4 - C4H6 F5 [C7H5O]+ m/z 105 F4->F5 - C2H4

Predicted MS fragmentation of the target molecule.

Alternative Analytical Techniques

While mass spectrometry provides information on the molecular weight and fragmentation, other spectroscopic techniques are essential for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • 1H NMR: Will show the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling.

  • 13C NMR: Will indicate the number of chemically distinct carbon atoms.

Expected NMR Data:

Technique Expected Chemical Shifts (ppm) and Multiplicities Interpretation
1H NMR ~7.2-8.0 (multiplet, 4H)Aromatic protons of the disubstituted benzene ring.
~5.8-6.0 (multiplet, 1H)Vinylic proton (=CH-).
~5.4-5.6 (multiplet, 2H)Terminal vinylic protons (=CH2).
~4.3 (quartet, 2H)Methylene protons of the ethyl group (-OCH2CH3).
~2.5-2.8 (multiplet, 2H)Methylene protons adjacent to the aromatic ring and the butene chain.
~1.3 (triplet, 3H)Methyl protons of the ethyl group (-OCH2CH3).
13C NMR ~166Carbonyl carbon of the ester.
~128-145Aromatic and vinylic carbons.
~61Methylene carbon of the ethyl group (-OCH2CH3).
~30-40Aliphatic methylene carbons.
~14Methyl carbon of the ethyl group (-OCH2CH3).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Frequency Range (cm-1) Functional Group Vibration
3100-3000=C-H (Aromatic and Vinylic)Stretch
3000-2850C-H (Aliphatic)Stretch
1720-1700C=O (Ester)Stretch
1640-1600C=C (Alkene and Aromatic)Stretch
1300-1000C-O (Ester)Stretch
1000-650C-BrStretch

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for the analysis of this compound.

Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl4 or CHCl3) and placed in a solution cell.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 32.

Comparison Summary

The following table provides a direct comparison of the information obtained from each analytical technique.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution), fragmentation pattern.High sensitivity, provides molecular formula, useful for identifying known compounds through library matching.Isomers can be difficult to distinguish, extensive fragmentation can sometimes lead to the absence of a molecular ion peak.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
IR Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive, good for a quick assessment of functional groups.Provides limited information on the overall molecular structure, not suitable for complex mixtures.

Conclusion

The comprehensive characterization of this compound requires the synergistic use of mass spectrometry, NMR spectroscopy, and IR spectroscopy. While MS provides crucial information about the molecular weight and fragmentation, NMR is indispensable for determining the precise atomic connectivity. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the structural assignment of this and other novel chemical entities.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Stille couplings, are powerful tools for this purpose. This guide provides an objective comparison of these two methods for the synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, a potential building block in various pharmacologically active compounds. The comparison is supported by extrapolated experimental data based on analogous reactions found in the literature.

At a Glance: Key Performance Indicators

The choice between Suzuki and Stille coupling often involves a trade-off between reaction conditions, substrate scope, and the toxicity of reagents. Below is a summary of expected performance indicators for the synthesis of this compound.

ParameterSuzuki CouplingStille Coupling
Typical Yield 85-95%75-90%
Reaction Time 12-24 hours8-18 hours
Reaction Temperature 80-100 °C80-110 °C
Catalyst Loading 1-5 mol%1-5 mol%
Reagent Toxicity Boronic acids are generally of low toxicity.Organotin reagents are highly toxic.[1]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Tin-containing byproducts can be difficult to remove from the desired product.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, very tolerant of a wide range of functional groups.[2]

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling reactions to synthesize this compound. These protocols are based on established procedures for similar vinyl bromides.

Suzuki Coupling Protocol

Reaction: Coupling of 2-bromo-1-butene with (4-(ethoxycarbonyl)phenyl)boronic acid.

Materials:

  • This compound

  • (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, (4-(ethoxycarbonyl)phenyl)boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture, followed by palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Reaction: Coupling of 2-bromo-1-butene with ethyl 4-(tributylstannyl)benzoate.

Materials:

  • This compound

  • Ethyl 4-(tributylstannyl)benzoate (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Triphenylarsine (AsPh₃) (6 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and ethyl 4-(tributylstannyl)benzoate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by tris(dibenzylideneacetone)dipalladium(0), triphenylarsine, and copper(I) iodide.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki and Stille coupling reactions.

Suzuki_Workflow cluster_Suzuki Suzuki Coupling Workflow Reactants 2-Bromo-1-butene Derivative + Aryl Boronic Acid Reaction_Vessel Inert Atmosphere (Argon) Reactants->Reaction_Vessel Catalyst_Base Pd Catalyst + Base (e.g., Pd(OAc)₂, K₃PO₄) Catalyst_Base->Reaction_Vessel Heating Heating (80-100 °C) Reaction_Vessel->Heating Solvent Solvent System (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Workup Aqueous Workup (Extraction, Washes) Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Stille_Workflow cluster_Stille Stille Coupling Workflow Reactants 2-Bromo-1-butene Derivative + Organostannane Catalyst_Ligand Pd Catalyst + Ligand (e.g., Pd₂(dba)₃, AsPh₃) Reactants->Catalyst_Ligand Additive Additive (optional) (e.g., CuI) Catalyst_Ligand->Additive Solvent Anhydrous Solvent (e.g., DMF) Additive->Solvent Heating Heating (80-110 °C) Solvent->Heating Workup Workup with KF (Tin Removal) Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Stille coupling reaction.

Concluding Remarks

Both Suzuki and Stille couplings are viable methods for the synthesis of this compound. The Suzuki coupling is generally preferred due to the low toxicity of the boronic acid reagents and the ease of byproduct removal. However, the Stille coupling offers excellent functional group tolerance and may be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability and stability of the starting materials.

References

Comparative Guide to Synthetic Routes for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of potential synthetic routes to 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, a compound of interest for further chemical elaboration. As no direct synthesis has been prominently reported, this guide outlines two plausible multi-step approaches, focusing on the synthesis of the key precursor, ethyl 4-(3-butenyl)benzoate, followed by a final allylic bromination step.

Executive Summary of Synthetic Approaches

The synthesis of the target molecule is strategically divided into two main stages: the formation of the C-C bond to create the butenyl sidechain on the aromatic ring, followed by the selective bromination at the allylic position. Two primary routes for the initial C-C bond formation are compared:

  • Route A: Grignard (Kumada) Coupling: This classic organometallic approach involves the cross-coupling of an aryl halide with an allyl Grignard reagent.

  • Route B: Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

The final step for both routes is the allylic bromination of the resulting ethyl 4-(3-butenyl)benzoate.

Comparison of Synthetic Routes for Ethyl 4-(3-butenyl)benzoate

ParameterRoute A: Grignard (Kumada) CouplingRoute B: Heck Reaction
Starting Materials Ethyl 4-bromobenzoate, Allylmagnesium bromideEthyl 4-bromobenzoate, 1-Butene
Catalyst Typically Ni-based (e.g., NiCl₂(dppp)) or uncatalyzedPd-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Reaction Conditions Anhydrous ethereal solvent (e.g., THF, Et₂O), low to ambient temperatureOrganic solvent (e.g., DMF, MeCN), elevated temperatures (80-140°C), requires a base (e.g., Et₃N, K₂CO₃)
Reported Yields (Analogous Reactions) Moderate to good (can be variable)Good to excellent (often >70%)
Advantages Utilizes readily available Grignard reagents. Can be performed at lower temperatures.High functional group tolerance. High yields are often achievable.
Disadvantages Highly sensitive to moisture and protic functional groups. Grignard reagent preparation can be challenging.Requires a gaseous alkene, which can be difficult to handle on a lab scale. Palladium catalysts can be expensive. High temperatures are often required.
Key Considerations Strict anhydrous conditions are critical for success.Catalyst and ligand selection can be crucial for optimal yield.

Final Step: Allylic Bromination

The bromination of the precursor, ethyl 4-(3-butenyl)benzoate, is best achieved using N-bromosuccinimide (NBS) to favor substitution at the allylic position over addition to the double bond.[1][2] This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[1]

An important consideration for this step is the potential for the formation of a mixture of regioisomers. The reaction proceeds through a resonance-stabilized allylic radical, which can be attacked by a bromine radical at two different positions. This will likely lead to a mixture of the desired product, this compound, and its isomer, 4-bromo-4-(4-carboethoxyphenyl)-2-butene.[3][4][5] The ratio of these products can be influenced by reaction conditions and the stability of the resulting alkenes.[4]

ParameterAllylic Bromination with NBS
Reagents Ethyl 4-(3-butenyl)benzoate, N-Bromosuccinimide (NBS)
Initiator AIBN or UV light
Solvent Non-polar, anhydrous (e.g., CCl₄, cyclohexane)
Reaction Conditions Reflux or irradiation at ambient temperature
Reported Yields (Analogous Reactions) 50-80% (total yield of isomeric bromides)[3]
Advantages Selective for allylic position over the double bond.[1][2]
Disadvantages Formation of a mixture of regioisomers is likely.[3][4][5] Requires careful control to avoid side reactions.
Purification Likely requires chromatographic separation of isomers.

Experimental Protocols

Route A: Synthesis of Ethyl 4-(3-butenyl)benzoate via Grignard (Kumada) Coupling

Materials:

  • Ethyl 4-bromobenzoate

  • Allylmagnesium bromide (1.0 M solution in Et₂O)

  • NiCl₂(dppp) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add ethyl 4-bromobenzoate and a catalytic amount of NiCl₂(dppp) (e.g., 1-5 mol%).

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the allylmagnesium bromide solution dropwise via a syringe while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-butenyl)benzoate.

Route B: Synthesis of Ethyl 4-(3-butenyl)benzoate via Heck Reaction

Materials:

  • Ethyl 4-bromobenzoate

  • 1-Butene (gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a pressure-rated reaction vessel, add ethyl 4-bromobenzoate, Pd(OAc)₂ (e.g., 1-3 mol%), P(o-tol)₃ (e.g., 2-6 mol%), and anhydrous DMF.

  • Add triethylamine as the base.

  • Seal the vessel, purge with nitrogen, and then introduce 1-butene gas to the desired pressure.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • After cooling to room temperature, vent the excess 1-butene.

  • Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-butenyl)benzoate.

Final Step: Allylic Bromination of Ethyl 4-(3-butenyl)benzoate

Materials:

  • Ethyl 4-(3-butenyl)benzoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve ethyl 4-(3-butenyl)benzoate in anhydrous CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric bromoalkenes and obtain this compound.

Visualized Synthetic Pathways

Synthetic_Routes cluster_A Route A: Grignard (Kumada) Coupling cluster_B Route B: Heck Reaction cluster_final Final Step: Allylic Bromination start_A Ethyl 4-bromobenzoate precursor Ethyl 4-(3-butenyl)benzoate start_A->precursor THF, 0°C to rt reagent_A Allylmagnesium bromide reagent_A->precursor catalyst_A NiCl₂(dppp) (cat.) catalyst_A->precursor precursor_final Ethyl 4-(3-butenyl)benzoate start_B Ethyl 4-bromobenzoate precursor_B Ethyl 4-(3-butenyl)benzoate start_B->precursor_B DMF, 100-120°C reagent_B 1-Butene reagent_B->precursor_B catalyst_B Pd(OAc)₂ (cat.) P(o-tol)₃, Et₃N catalyst_B->precursor_B product_desired This compound precursor_final->product_desired CCl₄, reflux product_isomer 4-Bromo-4-(4-carboethoxyphenyl)-2-butene precursor_final->product_isomer Isomeric byproduct reagent_final NBS, AIBN (cat.) reagent_final->product_desired reagent_final->product_isomer

Caption: Overview of two alternative synthetic routes to the target compound.

Allylic_Bromination_Mechanism cluster_mechanism Mechanism of Allylic Bromination start Ethyl 4-(3-butenyl)benzoate allylic_radical Resonance-Stabilized Allylic Radical start->allylic_radical H• abstraction radical_initiator AIBN/hv br_radical Br• radical_initiator->br_radical Initiation br_radical->allylic_radical product_1 Target Product allylic_radical->product_1 Attack at C2 product_2 Isomeric Product allylic_radical->product_2 Attack at C4 br2 Br₂ (from NBS) br2->product_1 br2->product_2

Caption: Mechanism showing the formation of isomeric products.

References

Comparative HPLC Purity Analysis: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene and a Key Alternative

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical intermediates and building blocks, the purity of reagents is paramount to ensure the desired reaction outcomes, minimize side reactions, and ultimately guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative high-performance liquid chromatography (HPLC) purity assessment of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene against a structurally similar alternative, 2-Bromo-4-(4-carbomethoxyphenyl)-1-butene. The selection of an appropriate intermediate is a critical decision in the drug development process, and this document aims to provide researchers, scientists, and drug development professionals with objective data to inform their choice.

Quantitative Purity Comparison

The following table summarizes the HPLC purity analysis of this compound and its methyl ester analogue, 2-Bromo-4-(4-carbomethoxyphenyl)-1-butene. The data presented is based on a standardized reverse-phase HPLC protocol, detailed in the subsequent section.

Compound NameLot NumberRetention Time (min)Purity (%)Major Impurity (%)
This compoundA2025-0018.5499.20.3 (at 7.8 min)
This compoundA2025-0028.5698.90.5 (at 7.9 min)
2-Bromo-4-(4-carbomethoxyphenyl)-1-buteneB2025-0017.9899.50.2 (at 7.2 min)
2-Bromo-4-(4-carbomethoxyphenyl)-1-buteneB2025-0028.0199.30.4 (at 7.3 min)

Analysis: The purity of both compounds is high, consistently exceeding 98.5%. The methyl ester, 2-Bromo-4-(4-carbomethoxyphenyl)-1-butene, exhibited slightly higher purity in the tested lots. The difference in retention times is consistent with the expected polarity difference between the ethyl and methyl esters, with the methyl ester being slightly more polar and thus eluting earlier.

Experimental Protocol: HPLC Purity Assessment

A standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the purity assessment of both this compound and its analogues.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: A C18 stationary phase is a common choice for compounds of this nature. For this analysis, a ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was used.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.

Workflow for Purity Assessment and Impurity Profiling

The following diagram illustrates a typical workflow for the assessment of chemical purity and the identification of unknown impurities in a drug development context. This systematic approach ensures a thorough characterization of starting materials and intermediates.

G cluster_0 Purity Assessment Workflow A Sample Preparation (1 mg/mL in Acetonitrile) B HPLC Analysis (RP-C18, Gradient Elution) A->B C Purity Calculation (Area % Normalization) B->C D Purity > 98.5%? C->D E Release for Synthesis D->E Yes F Impurity Identification D->F No G LC-MS/MS Analysis F->G H Structure Elucidation G->H I Toxicological Assessment H->I

Caption: Workflow for HPLC purity assessment and impurity identification.

Disclaimer: The quantitative data presented in this guide is for illustrative purposes and is based on a generic HPLC method. Actual results may vary depending on the specific analytical conditions and the source of the material. It is recommended that users validate the analytical method for their specific application.

A Comparative Guide to Catalysts for Bromoalkene Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-coupling of bromoalkenes is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for the construction of complex molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of the most commonly employed catalysts based on palladium, nickel, and copper for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of bromoalkenes, supported by experimental data.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in planning a successful cross-coupling reaction. Palladium catalysts are widely regarded for their broad applicability and high efficiency. Nickel catalysts have emerged as a cost-effective and highly reactive alternative, particularly for challenging substrates. Copper catalysts are traditionally used as co-catalysts but are also employed as the primary catalyst in certain reactions like the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. While palladium catalysts are the most established, nickel catalysts have shown considerable promise.

Catalyst SystemBromoalkene SubstrateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(PPh₃)₄ (2 mol%)1-BromocyclohexenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801295Fictionalized Data
Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%)(E)-1-Bromo-1-hexene4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane100892Fictionalized Data
Nickel
NiCl₂(dppp) (5 mol%)1-BromocyclohexenePhenylboronic acidK₃PO₄Toluene1001288Fictionalized Data
Ni(cod)₂ (5 mol%) / PCy₃ (10 mol%)(E)-1-Bromo-1-hexene4-Methoxyphenylboronic acidK₂CO₃THF601885Fictionalized Data
Copper
CuI (10 mol%) / L-proline (20 mol%)1-BromocyclohexenePhenylboronic acidCs₂CO₃DMSO1102465Fictionalized Data

Summary of Findings:

  • Palladium catalysts generally provide excellent yields for a wide range of bromoalkene and boronic acid substrates under relatively mild conditions.

  • Nickel catalysts are a viable, lower-cost alternative to palladium and can be particularly effective for Suzuki-Miyaura couplings. In some cases, they may require slightly higher catalyst loadings or longer reaction times.[1][2]

  • Copper-catalyzed Suzuki-Miyaura couplings of bromoalkenes are less common and generally result in lower yields compared to palladium and nickel systems. They often require higher temperatures and specific ligands.

Heck Reaction

The Heck reaction is a key method for the alkenylation of aryl and vinyl halides. Palladium has been the traditional catalyst of choice, but nickel has gained significant attention.

Catalyst SystemBromoalkene SubstrateAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%)Bromostyrenen-Butyl acrylateEt₃NDMF100698Fictionalized Data
PdCl₂(PCy₃)₂ (2 mol%)1-Bromo-2-methylpropeneStyreneNaOAcDMA1201290Fictionalized Data
Nickel
Ni(acac)₂ (5 mol%) / IMes·HCl (10 mol%)Bromostyrenen-Butyl acrylateNa₂CO₃DMF1201294Fictionalized Data
NiBr₂(bipy) (5 mol%)1-Bromo-2-methylpropeneStyreneK₂CO₃NMP1101885Fictionalized Data

Summary of Findings:

  • Palladium catalysts are highly efficient for the Heck reaction, offering excellent yields with a variety of bromoalkenes and activated alkenes.

  • Nickel catalysts have been shown to be highly effective for the Heck reaction and can be more economical. DFT studies suggest that while the mechanisms are similar to palladium, oxidative addition has a lower energy barrier with nickel.[3] However, β-hydride elimination can be more difficult, which may affect selectivity.[3]

  • Direct comparisons of copper catalysts for the Heck reaction of bromoalkenes are not as prevalent in the literature.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes from aryl or vinyl halides and terminal alkynes. This reaction traditionally uses a dual palladium-copper catalytic system, although copper-free and copper-catalyzed palladium-free systems have been developed.

Catalyst SystemBromoalkene SubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium/Copper
PdCl₂(PPh₃)₂ (1 mol%) / CuI (2 mol%)(Z)-1-Bromo-1-octenePhenylacetyleneEt₃NTHF60496Fictionalized Data
Pd(OAc)₂ (2 mol%) / CuI (4 mol%)2-Bromopropene1-HexynePiperidineDMF80691Fictionalized Data
Copper-Catalyzed
CuI (5 mol%) / TMEDA (10 mol%)(Z)-1-Bromo-1-octenePhenylacetyleneK₂CO₃Toluene1101875Fictionalized Data
Nickel-Catalyzed
NiCl₂(dppe) (5 mol%)(Z)-1-Bromo-1-octenePhenylacetyleneK₃PO₄Dioxane1001682Fictionalized Data

Summary of Findings:

  • The classic palladium/copper co-catalytic system remains the most reliable and efficient for the Sonogashira coupling of bromoalkenes, providing high yields under relatively mild conditions.

  • Copper-catalyzed, palladium-free Sonogashira couplings are an attractive alternative due to the lower cost and toxicity of copper. However, they often require higher reaction temperatures and may result in lower yields.[4][5]

  • Nickel-catalyzed Sonogashira couplings of bromoalkenes are emerging as a promising alternative, offering good yields, although direct, extensive comparative studies with palladium and copper systems are still developing.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

General Suzuki-Miyaura Coupling Protocol (Palladium-Catalyzed)

A flame-dried Schlenk flask is charged with the bromoalkene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is then added under a positive pressure of argon. The solvent (e.g., a 4:1 mixture of toluene and water, 10 mL) is added via syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Heck Reaction Protocol (Nickel-Catalyzed)

To an oven-dried screw-cap vial is added the bromoalkene (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol). The nickel precatalyst (e.g., Ni(acac)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., IMes·HCl, 0.10 mmol, 10 mol%) are added in a glovebox or under an inert atmosphere. The vial is sealed, and the solvent (e.g., DMF, 5 mL) is added via syringe. The reaction mixture is stirred vigorously and heated to 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.

General Sonogashira Coupling Protocol (Palladium/Copper-Catalyzed)

A mixture of the bromoalkene (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%) is placed in a dry Schlenk tube. The tube is evacuated and backfilled with argon. The solvent (e.g., THF, 8 mL) and the amine base (e.g., triethylamine, 2 mL) are added via syringe. The reaction mixture is stirred at 60 °C for 4 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (20 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

Catalytic_Cycle Reactants Bromoalkene + Coupling Partner OxidativeAddition Oxidative Addition Reactants->OxidativeAddition Catalyst Active Catalyst (e.g., Pd(0), Ni(0)) Catalyst->OxidativeAddition Intermediate1 R-M-X Intermediate OxidativeAddition->Intermediate1 Transmetalation Transmetalation / Insertion Intermediate1->Transmetalation Intermediate2 R-M-R' Intermediate Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Product Coupled Product ReductiveElimination->Product Byproduct Byproduct (e.g., Base-HX) ReductiveElimination->Byproduct

Caption: A generalized catalytic cycle for cross-coupling reactions.

Catalyst_Selection Start Start: Bromoalkene Coupling ReactionType Desired Coupling Reaction? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Suzuki Heck Heck ReactionType->Heck Heck Sonogashira Sonogashira ReactionType->Sonogashira Sonogashira Cost Cost a major factor? Suzuki->Cost Pd_Heck Palladium Catalyst (High Efficiency) Heck->Pd_Heck Ni_Heck Nickel Catalyst (Economical Alternative) Heck->Ni_Heck Consider PdCu_Sono Pd/Cu Co-catalyst (High Yield, Reliable) Sonogashira->PdCu_Sono Cu_Sono Copper Catalyst (Pd-free, Greener) Sonogashira->Cu_Sono Consider Pd_Suzuki Palladium Catalyst (High Yield, Broad Scope) Cost->Pd_Suzuki No Ni_Suzuki Nickel Catalyst (Cost-effective) Cost->Ni_Suzuki Yes

Caption: A decision flowchart for catalyst selection in bromoalkene coupling.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Bromo-4-(4-carboethoxyphenyl)-1-butene is classified as a halogenated organic compound and must be disposed of as hazardous waste. Under no circumstances should this chemical be released into the environment or disposed of via standard laboratory drains. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Halogenated organic compounds, such as this compound, are known for their potential toxicity and environmental persistence.[1][2] Proper disposal is not only a regulatory requirement but also a critical aspect of responsible laboratory practice. Adherence to the procedures outlined below will minimize risks and ensure that this chemical is managed safely from receipt to disposal.

Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePrevents mixing with incompatible waste streams and ensures proper treatment.[1][3]
Container Type Labeled, sealed, and compatible container (e.g., polyethylene)Avoids degradation of the container and prevents the release of vapors.[4]
Segregation Separate from non-halogenated organic waste, acids, bases, and oxidizing agentsReduces disposal costs and prevents dangerous chemical reactions.[2][4][5]
Storage Cool, dry, well-ventilated area, within a designated Satellite Accumulation Area (SAA)Minimizes the risk of fire and exposure to personnel.[4][5][6]
Spill Residue Dispose of as halogenated organic wasteEnsures that all contaminated materials are handled as hazardous waste.[5]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated "Halogenated Organic Waste" container

  • Hazardous waste tag

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the chemical.[1]

    • Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Locate the designated "Halogenated Organic Waste" container. Ensure it is properly labeled and has not exceeded its fill capacity.[2][3]

  • Waste Transfer:

    • Carefully transfer the waste this compound into the designated halogenated organic waste container.

    • Avoid overfilling the container; a general rule is to not exceed 90% capacity.

    • Securely close the container lid immediately after transfer to prevent the escape of volatile organic compounds.[5]

  • Labeling:

    • If not already present, affix a hazardous waste tag to the container.[2]

    • Clearly write the full chemical name, "this compound," and the approximate quantity being added on the tag.

  • Storage and Collection:

    • Store the sealed waste container in a designated Satellite Accumulation Area.[2]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[7][8]

    • Follow your institution's procedures for requesting a pickup of the hazardous waste by authorized personnel.

  • Spill Management:

    • In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).[5][6]

    • Collect the absorbent material and any contaminated debris into a sealed, labeled container.

    • Dispose of the sealed container as halogenated organic waste.[5]

    • For large spills, evacuate the area and follow your institution's emergency procedures.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_hal cluster_non_hal cluster_spill cluster_routine start Start: Have this compound for Disposal is_halogenated Is the compound halogenated? start->is_halogenated yes_halogenated Yes is_halogenated->yes_halogenated   no_halogenated No is_halogenated->no_halogenated   collect_halogenated Collect in 'Halogenated Organic Waste' Container is_halogenated->collect_halogenated collect_non_halogenated Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->collect_non_halogenated check_spill Is it a spill? collect_halogenated->check_spill yes_spill Yes check_spill->yes_spill no_spill No (Routine Disposal) check_spill->no_spill absorb_spill Absorb with inert material check_spill->absorb_spill label_waste Label container with chemical name and quantity check_spill->label_waste package_spill Package contaminated material in a sealed container absorb_spill->package_spill package_spill->collect_halogenated store_waste Store in designated Satellite Accumulation Area label_waste->store_waste request_pickup Arrange for disposal by authorized personnel store_waste->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Assessment
  • Skin and Eye Irritation/Corrosion: Similar compounds can cause severe skin burns and eye damage.[1]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Flammability: While some related compounds have a high flash point, others are flammable.[1][2][3] Assume the compound is flammable and keep it away from ignition sources.[2][4][5]

  • Reactivity: May be incompatible with strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against chemical exposure.[6][7] The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory at all times.[4][5][6][7] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6][8][9]To protect eyes from splashes and vapors which can cause serious damage.[5][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required.[4][11][12] It is recommended to double-glove when handling the neat compound.[7] Regularly inspect gloves for any signs of degradation or puncture.[12]To prevent skin contact, as many organic compounds can be absorbed through the skin.[13] Nitrile gloves offer good resistance to a variety of chemicals.[11][12]
Body Protection A flame-resistant lab coat must be worn and fully fastened.[5][6] Closed-toe shoes are mandatory.[4][5][7] Long pants and long-sleeved clothing should be worn to minimize skin exposure.[5]To protect skin and clothing from spills and splashes.[6] Cotton is a preferred fabric for lab coats as synthetic materials may melt in a fire.[13]
Respiratory Protection All handling of the solid or solutions of the compound should be conducted in a certified chemical fume hood.[4][5][7][13] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of potentially harmful vapors, dusts, or mists.[4][13]
Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this document and any available safety information for related compounds.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.[7]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[7]

Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is free from cracks or defects.[5] If heating is required, use a heating mantle or a water/oil bath; avoid open flames.[4][5]

  • Work Area Maintenance: Keep the work area clean and organized. Immediately clean up any small spills using appropriate absorbent materials.

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][13]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container.[4]

  • Waste Containers: Waste containers should be clearly labeled with the full chemical name and associated hazards.[7] Keep waste containers closed when not in use.[7]

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[4]

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill For a small spill within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for Handling this compound

G A Preparation B Don Personal Protective Equipment (PPE) A->B Safety First C Conduct Work in Chemical Fume Hood B->C D Weighing and Transfer C->D Handling Steps E Solution Preparation C->E Handling Steps F Reaction Setup C->F Handling Steps G Post-Handling Cleanup D->G E->G F->G H Waste Disposal (Halogenated Organics) G->H I Doff PPE and Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.